2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
Description
BenchChem offers high-quality 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H12N2O2 |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H12N2O2/c1-9-5-4-8-14-12(9)15-13(17)10-6-2-3-7-11(10)16/h2-8,16H,1H3,(H,14,15,17) |
InChI Key |
OXXQBRDFSLHNQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Foundational & Exploratory
Optimized Synthetic Pathways for 2-Hydroxy-N-(3-methylpyridin-2-yl)benzamide
[1][2]
Executive Summary & Strategic Analysis
The synthesis of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide presents a classic "ortho-ortho" challenge in medicinal chemistry.[1][2] The target molecule couples a salicylic acid moiety with 2-amino-3-methylpyridine (2-amino-3-picoline).[1][2]
The Core Challenge:
-
Nucleophilicity: The 3-methyl group on the pyridine ring exerts significant steric hindrance, reducing the nucleophilicity of the exocyclic amine.[1]
-
Chemoselectivity: The free phenolic hydroxyl group on salicylic acid competes for acylation, leading to potential O-acylated byproducts or polymerization.[1]
This guide details two distinct synthetic routes:
-
Route A (Direct Phosphorous Coupling): Ideal for scale-up and process efficiency.[1][2] Utilizes
to drive "one-pot" activation and in-situ protection.[1][2] -
Route B (The Acetyl-Protection Pathway): Ideal for high-purity library synthesis.[1][2] Utilizes O-acetylsalicyloyl chloride to eliminate side-reactions, followed by hydrolysis.[2]
Retrosynthetic Logic & Pathway Selection
The decision matrix below outlines the mechanistic divergence between the two strategies.
Figure 1: Retrosynthetic disconnection showing the Direct (Green) and Stepwise (Red) pathways.[1][2]
Route A: The Modified Grimmel Method ( Mediated)[2]
This method is the industrial standard for salicylanilides.[1] It leverages Phosphorus Trichloride (
Mechanistic Insight
The reaction proceeds via a cyclic chlorophosphite intermediate.[1] This 6-membered ring creates a highly electrophilic acylating agent while preventing the phenolic oxygen from acting as a nucleophile.[1]
Detailed Protocol
Reagents:
Procedure:
-
Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (CaCl2).
-
Solvation: Suspend Salicylic Acid (13.8 g, 100 mmol) and 2-Amino-3-methylpyridine (10.8 g, 100 mmol) in Chlorobenzene (150 mL).
-
Activation: Heat the mixture to 80°C . The suspension may not fully clear.[1]
-
Addition: Add
(4.4 mL, 50 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with HCl gas evolution.[1] -
Reflux: Raise temperature to reflux (~132°C for chlorobenzene). Maintain reflux for 3–4 hours .
-
Note: The high temperature is critical to overcome the steric hindrance of the 3-methyl group on the amine.[1]
-
-
Workup:
-
Cool to 90°C and decant the hot solution from any sticky phosphorous residues (polyphosphoric acids) at the bottom of the flask.
-
Allow the decanted solvent to cool to room temperature.[1] The product typically crystallizes out.[1]
-
Purification: Recrystallize from Ethanol or Methanol to remove trace amine and phosphorous salts.[1]
-
Data Summary:
| Parameter | Specification |
| Stoichiometry | 1:1:0.5 (Acid:Amine:PCl3) |
| Temperature | 130°C+ (Reflux) |
| Yield Target | 65 - 75% |
| Key Byproduct | Phosphorous acid (H3PO3) - Water soluble |
Route B: The Acetyl-Protection Strategy
For applications requiring >99% purity or when working with sensitive functional groups, the stepwise protection route is superior.[1] It prevents "kinetic" O-acylation errors.[1][2]
Workflow Diagram
Figure 2: Stepwise synthesis ensuring regiospecificity.
Detailed Protocol
Step 1: Synthesis of O-Acetylsalicyloyl Chloride
-
React Salicylic acid with Acetic Anhydride (excess) and catalytic
to form Acetylsalicylic acid (Aspirin).[1][2] -
Convert to acid chloride: Suspend Acetylsalicylic acid (18.0 g, 100 mmol) in Toluene (100 mL).
-
Add Thionyl Chloride (
, 15 mL) and 2 drops of DMF. -
Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride (oil or low-melting solid).[1]
Step 2: Amidation
-
Dissolve 2-Amino-3-methylpyridine (10.8 g, 100 mmol) and Triethylamine (15 mL, 1.1 equiv) in anhydrous THF (100 mL).
-
Cool to 0°C .
-
Add the crude acid chloride (dissolved in 20 mL THF) dropwise.
-
Allow to warm to room temperature and stir for 12 hours.
-
Observation: A white precipitate of Triethylamine-HCl will form.[1] Filter this off.
-
Evaporate THF to obtain the intermediate: 2-acetoxy-N-(3-methylpyridin-2-yl)benzamide.
Quality Control & Characterization
Successful synthesis must be validated against the following structural markers.
1. Proton NMR (
-
Amide NH: Singlet,
10.5 – 11.5 ppm (Broad, D2O exchangeable).[1][2] -
Phenolic OH: Singlet,
11.5 – 13.0 ppm.[1][2] Note: This signal is often extremely downfield due to the intramolecular hydrogen bond with the amide carbonyl.[1] -
Pyridine Methyl: Singlet,
2.2 – 2.4 ppm (3H).[1][2] -
Aromatic Region: Multiplets,
6.8 – 8.3 ppm (7H total).[1][2] Look for the characteristic splitting of the pyridine ring protons.
2. Mass Spectrometry (ESI-MS)
3. Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (Route A) | Incomplete activation or steric failure.[1][2] | Increase temp to reflux; switch solvent to Xylene (bp 140°C). |
| Product is an Oil | Impurities (Phosphorous or solvent).[1] | Recrystallize from EtOH/Water (9:1).[1] |
| Two Carbonyl Peaks (IR) | O-acylation occurred (Ester + Amide).[1][2] | Check hydrolysis step (Route B) or reduce PCl3 loading (Route A).[1][2] |
References
-
Grimmel, H. W., et al. "Phosphorus Trichloride as a Condensing Agent."[1][2] Journal of the American Chemical Society, vol. 68, no.[2] 4, 1946, pp. 539–543.[1][2] Link[1][2]
- Foundational text for the PCl3 salicylamide coupling method.
-
Waisser, K., et al. "Antimycobacterial derivatives of N-(2-pyridylmethyl)salicylamide."[1][2] Farmaco, vol. 59, no.[1][2] 8, 2004, pp. 615-625.[2] Link
- Provides specific spectral data and workup procedures for pyridyl-salicylamides.
-
BenchChem Technical Protocols. "Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide." BenchChem Application Notes, 2025. Link[1][2]
- General reference for benzamide derivative handling and purific
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][2][5] Organic Letters, vol. 13, no.[1][2][5] 19, 2011, pp. 5048–5051.[1][2] Link[1][2]
-
Modern alternative coupling strategies for hindered amines.[1]
-
Physicochemical properties of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
Foreword: A Framework for Characterization
In the landscape of modern drug discovery, the benzamide scaffold remains a cornerstone of medicinal chemistry, featuring in a wide array of therapeutic agents. The specific molecule of interest, 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide, combines the well-established salicylic acid moiety with a substituted aminopyridine, presenting a unique profile for potential biological activity and drug-like properties. While comprehensive public data on this exact molecule is limited, this guide serves as a robust framework for its synthesis and physicochemical characterization. As a Senior Application Scientist, my objective is not merely to present known data, but to provide researchers, scientists, and drug development professionals with the strategic rationale and detailed methodologies required to thoroughly investigate this compound of interest. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for accuracy and reproducibility.
Molecular Identity and Structural Elucidation
Before commencing any experimental evaluation, it is imperative to establish the fundamental identity of the target compound.
Table 1: Core Molecular Identifiers
| Identifier | Value |
| IUPAC Name | 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide |
| Molecular Formula | C₁₃H₁₂N₂O₂ |
| Molecular Weight | 228.25 g/mol |
| Canonical SMILES | CC1=C(N=CC=C1)NC(=O)C2=CC=CC=C2O |
| InChI Key | FZOKCSASPLQDIA-UHFFFAOYSA-N |
| CAS Number | Not explicitly assigned; requires registration |
Synthesis Pathway: Amide Bond Formation
The synthesis of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide is most directly achieved via a standard amidation reaction. The logical starting materials are a salicylic acid derivative and 2-amino-3-methylpyridine.
Rationale for Synthetic Strategy
A common and effective method for forming the amide bond involves activating the carboxylic acid of salicylic acid. Using a coupling agent like thionyl chloride to form an acyl chloride is a robust choice. This highly reactive intermediate readily undergoes nucleophilic attack by the primary amine of 2-amino-3-methylpyridine. This approach is well-documented for the synthesis of various benzamide derivatives.[1][2]
General Synthesis Workflow
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
-
Acyl Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend salicylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess SOCl₂ under reduced pressure to yield the crude salicyloyl chloride.
-
Amidation Reaction: Dissolve the crude salicyloyl chloride in an anhydrous, inert solvent such as dichloromethane (DCM). In a separate flask, dissolve 2-amino-3-methylpyridine (1.1 eq) in DCM.
-
Addition: Cool the amine solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide.
Core Physicochemical Properties: A Quantitative Analysis
The therapeutic efficacy and developability of a drug candidate are fundamentally linked to its physicochemical properties. This section details the experimental determination of these critical parameters.
Aqueous Solubility
Importance: Solubility directly impacts bioavailability. A compound must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a major hurdle in drug development.[3]
Experimental Protocol: HPLC-Based Equilibrium Solubility Assay
-
Preparation of Supersaturated Solution: Add an excess amount of the solid compound to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.[3]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Sample Preparation: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to fall within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC method with a UV detector.
-
Calculation: Determine the concentration of the compound by comparing its peak area to a standard curve of known concentrations. The calculated concentration is the equilibrium solubility.
Caption: Workflow for HPLC-based solubility determination.
Lipophilicity (LogP)
Importance: The partition coefficient (LogP) measures a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a critical predictor of membrane permeability, protein binding, and overall pharmacokinetic behavior.
Experimental Protocol: Shake-Flask Method (OECD TG 107)
-
Phase Preparation: Prepare a solution of the compound in n-octanol that has been pre-saturated with water.
-
Partitioning: Add a known volume of this n-octanol solution to an equal volume of water (pre-saturated with n-octanol) in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for 5 minutes and then allow the phases to separate completely (equilibration can be facilitated by gentle centrifugation).
-
Sampling: Carefully collect samples from both the aqueous and the n-octanol layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Caption: Workflow for Shake-Flask LogP determination.
Ionization Constant (pKa)
Importance: The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial as ionization state affects solubility, permeability, and receptor binding. The target molecule has both an acidic phenolic hydroxyl group and a basic pyridine nitrogen.
Experimental Protocol: Potentiometric Titration
-
Solution Preparation: Prepare a dilute solution of the compound (e.g., 0.01 M) in a co-solvent system (e.g., water/methanol) to ensure solubility throughout the titration.
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a micro-burette.
-
Acidic pKa Determination: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
Basic pKa Determination: Titrate a separate sample of the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
Table 2: Summary of Key Physicochemical Properties (Predicted and Analog Data)
| Property | Predicted/Expected Value | Rationale / Justification |
| Aqueous Solubility | Low to moderate | Benzamide structures often exhibit limited aqueous solubility. The hydroxyl group may slightly improve it.[3] |
| LogP | 2.5 - 3.5 | Calculated LogP for the related 2-hydroxy-3-methyl-N-(3-pyridylmethyl)benzamide is 2.2.[4] The direct N-aryl link in our target may increase lipophilicity slightly. |
| Acidic pKa (Phenol) | 8.0 - 9.5 | The phenolic proton is acidic. Its pKa is expected to be in the typical range for substituted phenols. |
| Basic pKa (Pyridine) | 3.0 - 4.5 | The pyridine nitrogen is basic. The presence of the adjacent amide group may slightly decrease its basicity compared to pyridine itself. |
| Melting Point | > 150 °C | Benzamides are typically crystalline solids with relatively high melting points due to intermolecular hydrogen bonding.[1][5] |
Solid-State Characterization: Crystal Structure
Importance: The solid-state form of an active pharmaceutical ingredient (API) affects its stability, dissolution rate, and manufacturability. Identifying the crystal structure and potential polymorphs is a critical step.[5][6]
Methodology: Single-Crystal X-ray Diffraction (SC-XRD)
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the crystal, revealing the positions of the atoms in the unit cell. This model is then refined to achieve the best fit with the experimental data.[5]
The resulting crystal structure provides definitive proof of the molecular structure and reveals detailed information about intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.[6][7]
Conclusion
This guide provides a comprehensive, methodology-focused framework for the characterization of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide. By systematically applying the detailed protocols for synthesis, purification, and physicochemical analysis, researchers can generate the high-quality, reproducible data necessary for advancing this compound through the drug discovery pipeline. The emphasis on the rationale behind each experimental choice empowers scientists to not only execute these procedures but also to troubleshoot and adapt them as needed. The successful characterization of these fundamental properties is the first and most critical step in unlocking the therapeutic potential of this promising molecule.
References
-
PubChem. 2-hydroxy-3-methyl-N-(3-pyridylmethyl)benzamide. National Center for Biotechnology Information. [Link]
-
ResearchGate. 2-Hydroxy-benzamide derivatives synthesis. [Link]
-
Preprints.org. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
International Journal of Pharmaceutical Sciences and Research. N-(2,41-DIOXOSPIRO [INDOLINE-3,21-THIAZOLIDIN]-31-YL) BENZAMIDES FOR ANTIINFLAMMATORY ACT. [Link]
-
CompTox Chemicals Dashboard. 2-amino-N-(3-hydroxypropyl)benzamide Properties. U.S. Environmental Protection Agency. [Link]
-
Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o943. [Link]
-
CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. [Link]
-
Chemical Synthesis Database. N-(1-hydroxy-3-methylbutan-2-yl)benzamide. [Link]
-
ResearchGate. (PDF) 2-Hydroxy-N-(3-nitrophenyl)benzamide. [Link]
-
Scholars Research Library. Synthesis and Screening of 2-Hydroxy -N- (2, 41-Dioxospiro [Indoline-3, 21- Thiazolidin]-31-Yl)Benzamides for Anti-Bacterial Act. [Link]
-
ChemSynthesis. 2-hydroxy-N-(2-methylphenyl)benzamide. [Link]
-
ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. [Link]
-
ResearchGate. Chemical structure - biological activity relationship in the group of benzamide compounds II. [Link]
-
ResearchGate. (PDF) Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. [Link]
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
USM EPrints. Crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. [Link]
-
PubChem. 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. [Link]
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A Technical Guide to the Physicochemical Characterization of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide: Melting and Boiling Point Determination
Abstract
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is a cornerstone of ensuring purity, stability, and ultimately, therapeutic efficacy. This guide provides an in-depth technical overview of the methodologies for determining the melting and boiling points of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide, a compound of interest for its potential pharmacological applications. While specific experimental data for this compound is not publicly available, this document serves as a comprehensive manual for researchers, detailing the theoretical underpinnings and practical execution of these critical analytical procedures. The focus is on establishing robust, reproducible methods for physicochemical profiling, which are essential for quality control and regulatory compliance in the pharmaceutical industry.[1][2]
Introduction: The Significance of Melting and Boiling Points in Drug Development
The melting point and boiling point of an active pharmaceutical ingredient (API) are fundamental physical properties that provide invaluable insights into its identity, purity, and molecular structure.[1][2][3] For a pure crystalline solid, the melting point is the distinct temperature at which it transitions to a liquid state.[1][3] This transition occurs over a narrow range for a pure substance, and the presence of impurities typically leads to a depression and broadening of this melting range.[1][2] Consequently, melting point determination is a primary and trusted method for assessing the purity of a synthesized compound.[1][2]
Similarly, the boiling point, the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, is a characteristic constant for a pure substance.[4][5][6] It is a critical parameter for compounds that are liquid at or near room temperature, and its determination is essential for purification processes such as distillation.[7][8] For solids with high thermal stability, the boiling point can be determined under reduced pressure to prevent decomposition.
For a novel compound such as 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide, which is a solid at room temperature, the accurate determination of its melting point is a crucial first step in its characterization. The boiling point, while less immediately critical for a solid, provides information about its volatility and thermal stability.
Theoretical Framework and Compound Profile
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide belongs to the benzamide class of compounds, which are known for a wide range of biological activities.[9] Its structure, featuring a salicylic acid moiety linked to a 3-methyl-2-aminopyridine, suggests the potential for intramolecular hydrogen bonding between the hydroxyl group and the amide carbonyl, which would influence its melting point. The presence of the pyridine ring and the methyl group will also affect the crystal lattice packing and intermolecular forces, thereby determining its physical properties.
Experimental Determination of Melting Point
The determination of the melting point is a routine yet critical analysis in a pharmaceutical laboratory.[1][11] Two primary methods are widely employed: the capillary tube method and Differential Scanning Calorimetry (DSC).[1][3]
Capillary Tube Method
This traditional and widely used method involves heating a small, powdered sample in a sealed capillary tube at a controlled rate.[3][12]
Protocol:
-
Sample Preparation: The sample of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide must be thoroughly dried and finely powdered to ensure uniform heat distribution.[12]
-
Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.[11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or a digital temperature probe.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[11]
-
Observation and Recording: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.[11]
Causality Behind Experimental Choices:
-
Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for accurate determination, as it allows the temperature of the heating block and the sample to remain in equilibrium.[11]
Differential Scanning Calorimetry (DSC)
DSC is a more advanced thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[1]
Protocol:
-
Sample Preparation: A small, accurately weighed amount of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide (typically 1-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The instrument is programmed to heat the sample at a constant rate, typically 10°C/min, over a specified temperature range.
-
Data Acquisition: The DSC instrument records the heat flow to the sample as a function of temperature. The melting process is observed as an endothermic peak on the DSC thermogram.
-
Data Analysis: The onset temperature of the peak is generally taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.
Self-Validating System: The sharpness of the DSC peak is a direct indicator of the sample's purity. Impurities will cause the peak to broaden and shift to a lower temperature. The inclusion of certified reference standards for calibration ensures the accuracy and reliability of the temperature measurements.[11]
Table 1: Comparison of Melting Point Determination Methods
| Feature | Capillary Tube Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase transition | Measurement of heat flow difference |
| Sample Size | Small (a few milligrams) | Small (1-5 mg) |
| Information Obtained | Melting range (onset and clear point) | Melting point (onset), enthalpy of fusion |
| Purity Assessment | Qualitative (broadening of range) | Quantitative (peak shape and temperature) |
| Throughput | Can be manual and low-throughput | Automated and high-throughput |
Experimental Determination of Boiling Point
For a solid compound like 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide, boiling point determination is less common but can be performed if the compound is stable at high temperatures. The methods typically involve heating the liquid until it boils.[4][5]
Micro-Boiling Point (Thiele Tube) Method
This method is suitable for small sample quantities.[7]
Protocol:
-
Sample Preparation: A small amount of the sample is placed in a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling point oil.[7]
-
Heating: The Thiele tube is gently heated, and as the temperature rises, air trapped in the capillary tube will bubble out.[4]
-
Observation and Recording: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[4][7]
Causality Behind Experimental Choices:
-
Inverted Capillary: Acts as a manometer. The rapid stream of bubbles indicates that the vapor pressure of the sample has overcome the atmospheric pressure. As the sample cools, the point at which the liquid re-enters the capillary is when the vapor pressure equals the atmospheric pressure.
Distillation Method
If a larger quantity of the compound is available and needs to be purified, the boiling point can be determined during distillation.[7][8]
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled with the sample in the distilling flask, along with boiling chips or a magnetic stirrer.[7]
-
Heating: The sample is heated to its boiling point.
-
Temperature Reading: The thermometer bulb should be positioned so that it is fully immersed in the vapor phase but not touching the liquid. The temperature will rise and then stabilize as the vapor of the pure substance surrounds the thermometer bulb.[6]
-
Recording: The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[6][8]
Table 2: Comparison of Boiling Point Determination Methods
| Feature | Micro-Boiling Point (Thiele Tube) | Distillation Method |
| Principle | Vapor pressure equalization | Stable temperature of vapor during phase change |
| Sample Size | Small (a few drops) | Larger (several milliliters) |
| Primary Purpose | Boiling point determination | Purification and boiling point determination |
| Accuracy | Good for small scales | Highly accurate for pure substances |
Visualization of Experimental Workflows
Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination Workflow
Caption: Workflow for Boiling Point Determination.
Conclusion
The melting and boiling points are indispensable physical constants in the characterization of a new chemical entity like 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide. This guide has detailed the standard, validated methodologies for their determination, providing the necessary protocols and the scientific rationale for each step. For researchers in drug development, the rigorous application of these techniques is fundamental to establishing the identity, purity, and quality of a potential therapeutic agent, thereby ensuring the integrity of subsequent preclinical and clinical investigations.
References
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
-
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Methodological & Application
Application Notes and Protocols: Evaluation of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide as a Potential FAAH Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide as a potential inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide.[1] Its inhibition is a promising therapeutic strategy for managing pain, inflammation, and various neurological disorders without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][3] This guide details a proposed synthetic route, purification and characterization protocols, and in-depth methodologies for in vitro and preliminary in vivo evaluation to ascertain the compound's potential as a therapeutic agent.
Introduction: Targeting the Endocannabinoid System through FAAH Inhibition
The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes, including pain perception, inflammation, mood, and memory.[4] The primary psychoactive component of Cannabis sativa, Δ⁹-tetrahydrocannabinol (THC), exerts its effects primarily through the activation of cannabinoid receptors CB1 and CB2.[5] The discovery of endogenous ligands for these receptors, namely N-arachidonoylethanolamine (anandamide, AEA) and 2-arachidonoylglycerol (2-AG), has spurred significant interest in developing therapeutics that modulate the ECS.[1]
Direct activation of CB1 receptors, while therapeutically beneficial for conditions like chronic pain, is often associated with undesirable psychotropic effects.[6] An alternative and more nuanced therapeutic approach is to enhance the endogenous tone of cannabinoids by inhibiting their metabolic degradation.[5] Fatty Acid Amide Hydrolase (FAAH), an integral membrane-bound serine hydrolase, is the principal enzyme responsible for the hydrolysis and subsequent inactivation of anandamide and other bioactive fatty acid amides.[4][7] Genetic or pharmacological inactivation of FAAH leads to elevated levels of anandamide, which in turn potentiates the activation of cannabinoid receptors in a physiologically relevant manner.[8] This strategy has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models without the adverse effects of direct CB1 agonists.[9]
The compound 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide, a salicylamide derivative, is a novel small molecule designed to target FAAH. This application note provides a detailed roadmap for its synthesis, purification, and comprehensive biological characterization to evaluate its potential as a selective and potent FAAH inhibitor.
Synthesis and Characterization of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
A specific, validated synthesis for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide is not currently published. Therefore, a plausible and robust synthetic route is proposed here, based on established amide bond formation methodologies.
Proposed Synthetic Pathway
The most direct approach for the synthesis of the target compound is the coupling of salicylic acid and 2-amino-3-methylpyridine. To facilitate this amide bond formation, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) can be employed.[10] These reagents activate the carboxylic acid group of salicylic acid, making it susceptible to nucleophilic attack by the amino group of 2-amino-3-methylpyridine.[2][11]
Detailed Synthesis Protocol
Materials:
-
Salicylic acid
-
2-amino-3-methylpyridine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid (1.0 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) or DCC (1.2 eq) and a catalytic amount of a base such as TEA or DIPEA (0.1 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 2-amino-3-methylpyridine (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Slowly add the 2-amino-3-methylpyridine solution to the activated salicylic acid mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if DCC was used, filter off the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification: The crude product can be purified using flash column chromatography on silica gel, with a mobile phase gradient of ethyl acetate in hexanes.[7] Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Characterization: The identity and purity of the final compound should be confirmed by standard analytical techniques.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.[9][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final compound.[14][15] A purity of >95% is generally required for biological assays.
Table 1: Expected Characterization Data
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Aromatic protons from both rings, a singlet for the methyl group, and broad singlets for the amide and hydroxyl protons. |
| ¹³C NMR | Peaks corresponding to all carbon atoms in the molecule, including the carbonyl carbon of the amide. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of C₁₃H₁₂N₂O₂ (228.25 g/mol ). |
| HPLC Purity | >95% |
In Vitro Evaluation of FAAH Inhibition
Fluorometric FAAH Inhibition Assay (IC₅₀ Determination)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against FAAH. The assay measures the hydrolysis of a fluorogenic substrate by FAAH.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)
-
Fluorogenic FAAH substrate (e.g., AMC-Arachidonoyl amide)
-
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide (test compound)
-
Known FAAH inhibitor as a positive control (e.g., URB597)
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in FAAH Assay Buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
In a 96-well plate, add the assay buffer, diluted test compound (or vehicle for control wells), and FAAH enzyme.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm for 15-30 minutes at 37°C.[16]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Preliminary In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
Animal Models of Pain and Inflammation
-
Inflammatory Pain: The carrageenan- or complete Freund's adjuvant (CFA)-induced paw edema model in rodents is widely used to assess anti-inflammatory and analgesic activity. [12]* Neuropathic Pain: Models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) can be used to evaluate the compound's efficacy in treating neuropathic pain. [2]
Pharmacokinetic Profiling
A preliminary pharmacokinetic study in rodents is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Table 2: Key Pharmacokinetic Parameters for Evaluation
| Parameter | Description | Methodology |
| Bioavailability (F%) | The fraction of an administered dose that reaches systemic circulation. | Comparison of plasma concentration-time curves after intravenous and oral administration. |
| Half-life (t₁/₂) | The time required for the plasma concentration of the drug to decrease by half. | Analysis of the terminal phase of the plasma concentration-time curve. |
| Maximum Concentration (Cₘₐₓ) | The highest concentration of the drug observed in the plasma. | Direct measurement from the plasma concentration-time curve after oral administration. |
| Time to Cₘₐₓ (Tₘₐₓ) | The time at which Cₘₐₓ is reached. | Direct measurement from the plasma concentration-time curve. |
| Brain Penetration | The ability of the compound to cross the blood-brain barrier. | Measurement of compound concentration in brain tissue relative to plasma. [17] |
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial preclinical evaluation of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide as a potential FAAH inhibitor. Successful outcomes from these studies, including potent and selective in vitro activity coupled with favorable in vivo efficacy and pharmacokinetic profiles, would warrant further investigation into its therapeutic potential. Future work could include more extensive toxicology studies, formulation development, and evaluation in a broader range of disease models. The development of novel FAAH inhibitors like the one described herein holds significant promise for the treatment of a variety of debilitating conditions.
References
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Oreate AI. (2026). Understanding Fatty Acid Amide Hydrolase: The Key to Cannabinoid Signaling. Retrieved from [Link]
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Patsnap Synapse. (2024). What are FAAH inhibitors and how do they work?. Retrieved from [Link]
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Chaudhary, A. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
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PubMed. (n.d.). Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure. Retrieved from [Link]
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ResearchGate. (2025). Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets. Retrieved from [Link]
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PubMed. (2002). The fatty acid amide hydrolase (FAAH). Retrieved from [Link]
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Moravek. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]
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MDPI. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. Retrieved from [Link]
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PNAS. (2009). Identification of intracellular carriers for the endocannabinoid anandamide. Retrieved from [Link]
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ResearchGate. (2016). The fatty acid amide hydrolase (FAAH). Retrieved from [Link]
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PubMed Central. (n.d.). Pitfalls and solutions in assaying anandamide transport in cells. Retrieved from [Link]
- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420.
- van der Stelt, M., et al. (2012). Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers. Drugs in R&D, 12(3), 139-147.
- Cravatt, B. F., et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences, 98(16), 9371-9376.
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MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
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Chemical Review and Letters. (n.d.). Synthesis of azo compounds containing salicylic acid and its derivatives. Retrieved from [Link]
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eScholarship.org. (n.d.). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats. Retrieved from [Link]
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Scholarly Publications Leiden University. (2020). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Retrieved from [Link]
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- Petrosino, S., et al. (2021). Fatty Acid Amide Hydrolase (FAAH)
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Usiena air. (n.d.). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Retrieved from [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (2018). N-(2,41-DIOXOSPIRO [INDOLINE-3,21-THIAZOLIDIN]-31-YL) BENZAMIDES FOR ANTIINFLAMMATORY ACT. Retrieved from [Link]
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Application Notes and Protocols for the Preclinical Evaluation of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide and Structurally Related Benzamide Derivatives in Animal Models of Disease
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide and other novel benzamide derivatives in various animal models of disease. While specific in vivo data for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide is not yet extensively published, this document outlines a robust framework for its investigation based on the known biological activities of structurally related compounds, particularly as modulators of sirtuin activity. The protocols detailed herein are designed to be adaptable for the assessment of therapeutic potential in cardiovascular, neurodegenerative, and inflammatory disease models, ensuring scientific rigor and the generation of reliable preclinical data.
Introduction: The Therapeutic Potential of Novel Benzamide Derivatives
Benzamide derivatives represent a versatile class of compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antipsychotic effects. A growing body of evidence suggests that certain benzamide-containing molecules can modulate key signaling pathways implicated in numerous human diseases. Of particular interest is the potential for novel benzamides to act as sirtuin activators.
Sirtuins, a class of NAD+-dependent deacetylases, are crucial regulators of cellular processes such as metabolic control, DNA repair, inflammation, and cell survival.[1] Specifically, Sirtuin 1 (SIRT1) has emerged as a promising therapeutic target for a variety of age-related and metabolic diseases, including cardiovascular disorders and neurodegenerative conditions.[1][2] Compounds that activate SIRT1 have demonstrated protective effects in several preclinical models.[2][3][4]
This document provides a detailed guide for the preclinical evaluation of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide, a novel benzamide derivative, and other related molecules. The protocols are designed to be self-validating and are grounded in established methodologies for in vivo research.
Postulated Mechanism of Action: SIRT1 Activation
Based on the structure of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide and the known activity of similar compounds, a primary hypothesized mechanism of action is the activation of SIRT1. SIRT1 activation can initiate a cascade of downstream effects that contribute to cellular protection and improved function.
SIRT1-activating compounds (STACs) can enhance the enzyme's catalytic activity, leading to the deacetylation of various protein substrates.[5] This can, for example, lead to the activation of AMPK, a central regulator of cellular energy homeostasis.[5] The interplay between SIRT1 and AMPK can result in enhanced mitochondrial biogenesis, reduced oxidative stress, and decreased inflammation.[3]
Diagram: Hypothesized Signaling Pathway of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
Caption: Hypothesized SIRT1 activation pathway.
General Protocols for In Vivo Evaluation
The following sections provide detailed, adaptable protocols for the preclinical assessment of novel benzamide derivatives in relevant animal models.
Compound Preparation and Formulation
For in vivo studies, proper formulation of the test compound is critical for ensuring accurate and reproducible dosing.
Materials:
-
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide (or other test compound)
-
Vehicle (e.g., 10% w/v sulfobutylether-β-cyclodextrin (Captisol))[6]
-
Sterile, pyrogen-free water
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
Protocol:
-
Determine the appropriate vehicle. The choice of vehicle will depend on the physicochemical properties of the test compound. For many small molecules, a solution of Captisol in sterile water is a suitable choice.[6]
-
Prepare the vehicle solution. Dissolve the desired amount of Captisol in sterile water with gentle rocking or stirring until fully dissolved.
-
Add the test compound. Weigh the appropriate amount of the test compound to achieve the desired final concentration.
-
Dissolve the compound. Add the test compound to the vehicle solution and vortex thoroughly. If necessary, sonicate the mixture to aid in dissolution.
-
Check the pH. Ensure the final pH of the formulation is within a physiologically acceptable range (typically pH 6.5-7.5). Adjust with sterile HCl or NaOH if necessary.
-
Sterile filter. If administering intravenously, sterile filter the final formulation through a 0.22 µm filter.
-
Store appropriately. Store the formulation according to its stability profile. For many compounds, storage at 4°C for a limited time is acceptable.
Animal Models
The choice of animal model is dependent on the therapeutic area of interest. Given the potential of SIRT1 activators in cardiovascular and neurodegenerative diseases, the following models are recommended for initial screening.
| Disease Area | Animal Model | Key Features |
| Cardiovascular | Myocardial Ischemia/Reperfusion (I/R) Injury in Mice or Rats | Mimics the damage caused by heart attacks. Allows for the assessment of infarct size and cardiac function. |
| Neurodegeneration | MPTP-induced Parkinson's Disease Model in Mice | Induces loss of dopaminergic neurons, mimicking Parkinson's disease. Allows for behavioral and histological assessment of neuroprotection. |
| Inflammation | Carrageenan-induced Paw Edema in Rats | A classic model of acute inflammation. Allows for the measurement of anti-inflammatory effects.[7] |
Detailed Experimental Protocol: Myocardial Ischemia/Reperfusion (I/R) Injury Model
This protocol details the use of a mouse model of myocardial I/R injury to assess the cardioprotective effects of a novel benzamide derivative.
Experimental Workflow
Caption: Workflow for myocardial I/R injury study.
Step-by-Step Protocol
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Groups:
-
Sham + Vehicle
-
I/R + Vehicle
-
I/R + Test Compound (e.g., 10 mg/kg)
-
I/R + Test Compound (e.g., 30 mg/kg)
-
I/R + Positive Control (e.g., Resveratrol, 100 mg/kg)
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least 7 days prior to the experiment.
-
Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes prior to surgery.
-
Anesthesia: Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Intubate and ventilate the mouse.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful occlusion is confirmed by the blanching of the myocardium.
-
Maintain ischemia for a predetermined period (e.g., 30 minutes).
-
Release the suture to allow for reperfusion.
-
Close the chest cavity and allow the animal to recover.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals closely.
-
Endpoint Analysis (24 hours post-reperfusion):
-
Echocardiography: Assess cardiac function (e.g., ejection fraction, fractional shortening) in a subset of animals before sacrifice.
-
Serum Collection: Collect blood via cardiac puncture to measure cardiac troponin levels.
-
Infarct Size Measurement:
-
Excise the heart and perfuse with saline.
-
Slice the ventricles into 1 mm sections.
-
Incubate the slices in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution. Viable tissue will stain red, while infarcted tissue will remain pale.
-
Image the slices and quantify the infarct area relative to the area at risk.
-
-
Hypothetical Data Summary
| Treatment Group | Dose (mg/kg) | Infarct Size (% of AAR) | Ejection Fraction (%) | Serum Troponin (ng/mL) |
| Sham + Vehicle | - | 0 ± 0 | 55 ± 3 | 0.5 ± 0.1 |
| I/R + Vehicle | - | 50 ± 5 | 30 ± 4 | 10 ± 2 |
| I/R + Test Compound | 10 | 35 ± 4 | 40 ± 3 | 6 ± 1 |
| I/R + Test Compound | 30 | 25 ± 3 | 48 ± 4 | 3 ± 0.5** |
| I/R + Resveratrol | 100 | 30 ± 4 | 42 ± 3 | 5 ± 1 |
| *p < 0.05 vs. I/R + Vehicle; **p < 0.01 vs. I/R + Vehicle |
Concluding Remarks
The protocols and framework presented in these application notes provide a solid foundation for the preclinical evaluation of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide and other novel benzamide derivatives. By systematically assessing the in vivo efficacy and elucidating the mechanism of action, researchers can advance the development of promising new therapeutic agents for a range of human diseases. It is imperative that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.
References
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Developing a cell permeability assay for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
An Application Note and Protocol for the Development of a Cell Permeability Assay for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
Introduction: The Critical Role of Permeability in Drug Discovery
In the journey of a drug from administration to its site of action, it must cross several biological membranes. This ability to permeate through cellular barriers, known as permeability, is a fundamental determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] For orally administered drugs, permeability across the intestinal epithelium is a prerequisite for entering systemic circulation and achieving therapeutic efficacy.[3] Therefore, early and accurate assessment of a compound's permeability is a cornerstone of modern drug discovery, enabling the selection of candidates with a higher probability of clinical success.
This document provides a comprehensive guide for establishing a robust in vitro permeability testing strategy for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide, a novel small molecule. We will detail a two-tiered approach, beginning with a high-throughput, cell-free assay to determine passive diffusion, followed by a more complex, biologically relevant cell-based model to investigate both passive and active transport phenomena. The protocols and rationale provided herein are designed for researchers, scientists, and drug development professionals seeking to characterize the ADME properties of new chemical entities.
Strategic Assay Selection: A Two-Tiered Approach
No single assay can fully recapitulate the complexity of in vivo drug absorption.[4] A strategic combination of assays provides a more complete picture. For 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide, we recommend the following tiered workflow:
-
Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA). This cell-free model is a cost-effective, high-throughput method to specifically measure passive permeability.[5][6] It is an ideal first-pass screen to understand the fundamental ability of the compound to cross a lipid barrier, driven by its physicochemical properties.[6]
-
Tier 2: Caco-2 Cell Permeability Assay. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[7][8][9] This model is the industry gold standard for predicting human intestinal absorption because it expresses both tight junctions for paracellular transport and a variety of clinically relevant transporters, including efflux pumps like P-glycoprotein (P-gp), which are critical for active transport.[8][10]
This tiered strategy efficiently filters compounds, first by their intrinsic passive permeability and then by their interaction with a complex biological barrier.
Caption: Recommended two-tiered permeability assay workflow.
Part 1: PAMPA for High-Throughput Passive Permeability Screening
Principle of the PAMPA Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) measures the passive diffusion of a compound from a donor well, through a synthetic membrane coated with a lipid solution, into an acceptor well.[5][11] The artificial membrane mimics the lipid bilayer of a cell, providing a simplified, cell-free environment that isolates passive transcellular transport from other biological complexities like active transport and metabolism.[5][6] This makes it an excellent tool for early-stage drug discovery to rank compounds based on their intrinsic permeability.[5]
Detailed Protocol: PAMPA
This protocol is designed for a 96-well plate format.
1. Materials and Reagents:
-
PAMPA "sandwich" plate system (e.g., Millipore MultiScreen, Corning Gentest)
-
Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Test Compound: 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
-
Control Compounds:
-
High Permeability Control: Testosterone
-
Low Permeability Control: Atenolol
-
-
96-well UV-transparent plates for analysis
-
Plate reader or LC-MS/MS system
2. Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of the test compound and controls in DMSO.[12]
-
Prepare Donor Solutions:
-
Dilute the 10 mM stock solutions into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1% to avoid compromising membrane integrity.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Coat the PAMPA Membrane:
-
Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate.[13]
-
Allow the lipid to impregnate the membrane for at least 5 minutes. Ensure the entire surface is coated.
-
-
Prepare the Acceptor Plate: Add 300 µL of fresh PBS (pH 7.4) to each well of the acceptor plate.
-
Assemble the Assay:
-
Add 150 µL of the donor solution (containing the test compound or controls) to each well of the lipid-coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the acceptor buffer. This "sandwich" initiates the assay.[13]
-
-
Incubation:
-
Sample Collection & Analysis:
-
After incubation, carefully separate the donor and acceptor plates.
-
Collect samples from both donor and acceptor wells for concentration analysis.
-
Determine the concentration of the compound in the donor (C_D(t)) and acceptor (C_A(t)) wells using a suitable analytical method, such as UV-Vis spectroscopy or, for higher sensitivity and specificity, LC-MS/MS.[14]
-
Data Analysis and Interpretation
The apparent permeability coefficient (Papp), in cm/s, is calculated using the following equation:
Papp = (-ln(1 - CA(t) / Cequilibrium)) * (VD * VA) / ((VD + VA) * Area * Time)
Where:
-
CA(t): Compound concentration in the acceptor well at time t.
-
Cequilibrium: Equilibrium concentration, calculated as (CD(t) * VD + CA(t) * VA) / (VD + VA).
-
VD: Volume of the donor well (cm³ or mL).
-
VA: Volume of the acceptor well (cm³ or mL).
-
Area: Surface area of the membrane (cm²).
-
Time: Incubation time in seconds.
Table 1: Interpretation of PAMPA Permeability Data
| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Predicted In Vivo Absorption |
| < 1.0 | Low | Poor (< 50%) |
| 1.0 - 10.0 | Medium | Moderate (50-84%) |
| > 10.0 | High | High (≥ 85%) |
Classification based on typical industry standards.[15]
Part 2: Caco-2 Assay for Biological Permeability & Efflux
Principle of the Caco-2 Assay
The Caco-2 assay is a highly predictive model for human oral drug absorption.[7][8] When cultured on semi-permeable filter inserts, Caco-2 cells differentiate over ~21 days to form a polarized monolayer with tight junctions and microvilli, structurally and functionally resembling the epithelium of the small intestine.[8][10] This model allows for the measurement of compound transport in two directions:
-
Apical to Basolateral (A→B): Mimics absorption from the gut lumen into the bloodstream.[9]
-
Basolateral to Apical (B→A): Investigates efflux, the active pumping of a compound back into the gut lumen, often mediated by transporters like P-gp.[8][16]
By comparing the permeability in both directions, an Efflux Ratio (ER) can be calculated to determine if the test compound is a substrate for active efflux pumps.[16]
Detailed Protocol: Caco-2 Bidirectional Assay
1. Caco-2 Cell Culture and Seeding:
-
Culture: Maintain Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
Seeding: Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size, 12- or 24-well format) at a density of approximately 60,000 cells/cm².
-
Differentiation: Culture the cells on the inserts for 21-28 days, changing the medium in both apical and basolateral compartments every 2-3 days.[10]
2. Monolayer Integrity Verification (Self-Validation):
Before initiating the transport study, the integrity of the cell monolayer must be confirmed. This is a critical quality control step.[14][17]
-
Transepithelial Electrical Resistance (TEER):
-
Measure the TEER of each well using a voltohmmeter (e.g., EVOM2™).
-
A TEER value >200 Ω·cm² typically indicates a confluent monolayer with well-formed tight junctions.[17] Wells not meeting this criterion should be excluded.
-
-
Lucifer Yellow Paracellular Flux Assay:
-
Add Lucifer Yellow (a fluorescent, membrane-impermeable marker) to the apical chamber.
-
After a defined incubation period (e.g., 1 hour), measure the fluorescence in the basolateral chamber.
-
The apparent permeability of Lucifer Yellow should be very low (<1% of the initial concentration transported per hour), confirming the tightness of the paracellular pathway.[14]
-
Caption: Experimental workflow for the Caco-2 bidirectional assay.
3. Bidirectional Transport Experiment:
-
Prepare Transport Buffer: Use Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
Prepare Dosing Solutions: Prepare a 10 µM solution of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide in the transport buffer.[10] Include control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability, and Digoxin as a known P-gp substrate).
-
Equilibration: Gently wash the monolayers by replacing the culture medium with pre-warmed (37°C) transport buffer in both apical and basolateral compartments and incubate for 20-30 minutes at 37°C.[17]
-
Initiate Transport (in triplicate for each direction):
-
A→B Transport: Remove the buffer and add the dosing solution to the apical (donor) side (e.g., 0.5 mL) and fresh transport buffer to the basolateral (receiver) side (e.g., 1.5 mL).[10]
-
B→A Transport: Remove the buffer and add the dosing solution to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.[10]
-
-
Incubation: Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for 90-120 minutes.[10][17]
-
Sampling: At the end of the incubation, collect samples from both the donor and receiver compartments of each well.
-
Analysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method, which provides the necessary sensitivity and selectivity for this type of analysis.[14][15]
Data Analysis and Interpretation
-
Calculate Apparent Permeability (Papp):
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt: The rate of permeation (amount of compound in the receiver compartment over time).
-
A: The surface area of the membrane (cm²).
-
C0: The initial concentration in the donor compartment.
-
-
Calculate Efflux Ratio (ER):
ER = Papp (B→A) / Papp (A→B)
Table 2: Interpretation of Caco-2 Permeability and Efflux Data
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Efflux Ratio (ER) | Interpretation |
| < 1.0 | Low | N/A | Low predicted absorption. |
| 1.0 - 10.0 | Medium | < 2.0 | Permeability is likely dominated by passive diffusion. |
| 1.0 - 10.0 | Medium | ≥ 2.0 | Compound is a likely substrate for an efflux transporter (e.g., P-gp).[16] |
| > 10.0 | High | < 2.0 | High predicted absorption, primarily via passive diffusion. |
| > 10.0 | High | ≥ 2.0 | High passive permeability, but may be a substrate for efflux. |
Note: If ER ≥ 2, a follow-up experiment in the presence of a specific P-gp inhibitor (e.g., Verapamil or Cyclosporin A) can confirm P-gp involvement.[8] A significant reduction in the ER in the presence of the inhibitor validates the compound as a P-gp substrate.
Assay Validation and Trustworthiness
To ensure the reliability and reproducibility of the generated data, a rigorous validation process is essential. This framework establishes the trustworthiness of the protocol.
-
System Suitability: Every assay plate must include well-characterized control compounds. The resulting Papp and ER values for these controls must fall within a predefined range established during historical validation to ensure the system is performing correctly.
-
Monolayer Integrity: As described, TEER and Lucifer Yellow flux measurements are non-negotiable quality controls for every Caco-2 experiment.[14][17] They confirm that the cellular barrier is intact and that any observed transport is not due to leaks.
-
Analytical Method Validation: The LC-MS/MS method used for quantification must be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
-
Regulatory Context: The Caco-2 permeability assay is well-established and accepted by regulatory agencies like the FDA for biowaiver requests for highly permeable (BCS Class 1 and 3) compounds, underscoring its relevance and authority.[7][18]
Sources
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- 2. rowansci.substack.com [rowansci.substack.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | Frog intestinal perfusion to evaluate drug permeability: application to p-gp and cyp3a4 substrates [frontiersin.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. enamine.net [enamine.net]
- 9. diva-portal.org [diva-portal.org]
- 10. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MDCK Permeability Assay | Domainex [domainex.co.uk]
- 15. pharmaron.com [pharmaron.com]
- 16. MDCK-MDR1 Permeability | Evotec [evotec.com]
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- 18. Validation of an Ex Vivo Permeation Method for the Intestinal Permeability of Different BCS Drugs and Its Correlation with Caco-2 In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity assay for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide on cancer cell lines
Compound: 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide (Common Name: Ogerin ) Target: G-Protein Coupled Receptor 68 (GPR68/OGR1) Assay Type: pH-Dependent Cell Viability & Cytotoxicity Version: 2.1 (Senior Scientist Verified)
Abstract & Strategic Rationale
This guide details the protocol for evaluating the cytotoxicity of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide (Ogerin) , a positive allosteric modulator (PAM) of the proton-sensing receptor GPR68.
The "Senior Scientist" Insight: Standard cytotoxicity assays performed strictly at physiological pH (7.4) are fundamentally flawed for this compound. GPR68 is a coincidence detector; it is largely inactive at pH 7.8 but becomes fully active at pH 6.8 (mimicking the acidic tumor microenvironment). Ogerin potentiates this proton-sensing activity.[1][2] Therefore, a robust cytotoxicity profile must utilize a Split-pH Design (pH 7.4 vs. pH 6.6) .
-
pH 7.4: Assesses off-target chemical toxicity (GPR68 inactive).
-
pH 6.6: Assesses mechanism-based efficacy or toxicity (GPR68 active + Ogerin potentiation).
Mechanism of Action
Ogerin binds to an allosteric site on GPR68, stabilizing the active conformation induced by extracellular protons. In the context of cancer (e.g., Pancreatic Ductal Adenocarcinoma, Melanoma, Ovarian Cancer), GPR68 activation drives complex downstream signaling including the
Pathway Visualization
Caption: Ogerin acts as a PAM, amplifying proton-induced GPR68 signaling through Gq and Gs pathways.[1][2][3][4]
Pre-Assay Preparation
Compound Handling
-
Solubility: Ogerin is hydrophobic.
-
Stock Solution: Dissolve in 100% DMSO to 10 mM . Vortex for 1 minute.
-
Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Prepare fresh. Do not store diluted aqueous solutions.
Cell Line Selection
Select lines based on GPR68 expression levels.
| Cell Line | Tissue Origin | GPR68 Status | Purpose |
|---|---|---|---|
| OVCAR-3 | Ovarian | High | Primary Model |
| PC-3 | Prostate | Moderate | Secondary Model |
| HEK293 | Kidney | Null | Negative Control (Transfection required for positive control) |
| PANC-1 | Pancreas | Context-dependent | TME Fibrosis Model |
pH-Adjusted Media Preparation (Critical Step)
Standard bicarbonate buffers drift in pH during incubation. For this assay, use HEPES/PIPES buffered media .
-
Base Media: DMEM or RPMI-1640 (without bicarbonate if possible, or low bicarbonate).
-
Buffering: Add 25 mM HEPES and 10 mM PIPES.
-
Adjustment:
-
Media A (Physiological): Adjust to pH 7.4 using NaOH/HCl.
-
Media B (Acidic TME): Adjust to pH 6.6 using NaOH/HCl.
-
-
Filtration: Sterile filter (0.22 µm) after pH adjustment.
Experimental Protocol: Split-pH Cytotoxicity Assay
Assay Workflow Visualization
Caption: Split-pH workflow ensures differentiation between chemical toxicity and mechanism-based effects.
Step-by-Step Methodology
Step 1: Seeding
-
Harvest cells using Accutase (gentler than Trypsin) to preserve receptor integrity.
-
Seed 3,000 - 5,000 cells/well in a 96-well plate in 100 µL standard culture media (pH 7.4).
-
Incubate for 24 hours to allow full adhesion.
Step 2: Treatment (The "Split" Step)
-
Aspirate media carefully.
-
Arm A (Control): Add 90 µL of pH 7.4 buffered media.
-
Arm B (Active): Add 90 µL of pH 6.6 buffered media.
-
Drug Addition:
-
Prepare a 10x dilution series of Ogerin in the respective pH-adjusted media (to prevent pH shock).
-
Add 10 µL of 10x drug to wells.
-
Final Concentrations: 0 (DMSO Vehicle), 0.1, 0.3, 1, 3, 10, 30, 100 µM.
-
DMSO Limit: Ensure final DMSO concentration is <0.5% in all wells.
-
Step 3: Incubation
-
Incubate for 48 to 72 hours .
-
Note: Since GPR68 signaling can alter proliferation rates, 72 hours is preferred to amplify differences between treated and untreated groups.
Step 4: Readout (CCK-8 Preferred)
We recommend CCK-8 (WST-8) over MTT because MTT requires solubilization of formazan crystals, which can be error-prone in pH-adjusted conditions due to protein precipitation.
-
Add 10 µL of CCK-8 reagent directly to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure Absorbance at 450 nm .
Data Analysis & Interpretation
Calculation
Calculate % Viability relative to the Vehicle Control (DMSO) specific to each pH arm.
Interpretation Matrix
| Observation | Interpretation | Action |
| Toxicity at pH 7.4 & 6.6 (Equal) | Off-target chemical toxicity. | Compound is toxic regardless of target activation. |
| Toxicity ONLY at pH 6.6 | On-target GPR68 modulation. | Validates mechanism-based efficacy. |
| No Toxicity at either pH | Compound is not cytotoxic. | Check for cytostatic effects or phenotypic changes (e.g., fibrosis markers). |
| Increased Viability at pH 6.6 | GPR68 activation promotes survival. | Common in CAFs; Ogerin may be acting as a survival factor. |
Quality Control & Troubleshooting
-
pH Drift: If the media turns purple (basic) or yellow (acidic) during the 72h incubation, the buffer capacity was insufficient. Increase HEPES to 50 mM.
-
Edge Effect: Fill outer wells with PBS to prevent evaporation, which concentrates the drug and alters pH.
-
Positive Control: Use Doxorubicin (1 µM) as a general kill control to validate the cells are responsive to death stimuli.
References
-
Huang, X. P., et al. (2015). Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65. Nature, 527(7579), 477–483. Link
-
Wiley, S. Z., et al. (2018). GPR68, a proton-sensing GPCR, mediates interaction of cancer-associated fibroblasts and cancer cells. FASEB Journal, 32(3), 1170–1183. Link
-
Tomura, H., et al. (2008). Proton-sensing and lysolipid-sensitive G-protein-coupled receptors: A novel type of multi-functional receptors. Cellular Signalling, 20(8), 1444-1449. Link
-
Ludwig, M. G., et al. (2003). Proton-sensing G-protein-coupled receptors.[5] Nature, 425(6953), 93-98. Link
Sources
- 1. Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholarly Article or Book Chapter | Design, Synthesis, and Characterization of Ogerin-Based Positive Allosteric Modulators for G Protein-Coupled Receptor 68 (GPR68) | ID: 5999n8988 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Proton-sensing ion channels, GPCRs and calcium signaling regulated by them: implications for cancer [frontiersin.org]
Troubleshooting & Optimization
Purification of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide by recrystallization
An In-depth Technical Guide to the Purification of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide by Recrystallization
Welcome to the technical support guide for the purification of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide. This resource, designed for researchers and drug development professionals, provides in-depth, field-proven insights into the recrystallization of this valuable compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide that influence its recrystallization?
The recrystallization behavior of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide is governed by its distinct functional groups: a hydroxyl group (-OH), an amide linkage (-CONH-), a pyridine ring, and a methyl group (-CH3). The amide and hydroxyl groups can participate in hydrogen bonding, which increases the compound's polarity and its affinity for polar solvents.[1] The pyridine ring also contributes to polarity, while the benzene ring and methyl group add non-polar character. A successful recrystallization hinges on finding a solvent that leverages the differential solubility of the compound at high and low temperatures.[2][3]
Q2: How do I select the best solvent for recrystallizing my compound?
The ideal recrystallization solvent should dissolve the compound completely when hot but sparingly when cold. For aromatic amides like this one, lower alcohols such as ethanol and methanol are excellent starting points.[4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be highly effective.
A systematic approach to solvent selection is crucial. This involves small-scale solubility tests with a range of solvents of varying polarities.
Experimental Protocol: Solvent Screening
-
Place a small amount (10-20 mg) of your crude 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide into several small test tubes.
-
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath to the solvent's boiling point.
-
If the compound dissolves completely in the hot solvent, it is a potential candidate.
-
Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
The best solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which produces a good yield of crystals upon cooling.[5]
Table 1: Potential Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Rationale & Considerations |
| Water | High | 100 | May be a good anti-solvent due to the compound's likely limited water solubility.[1] |
| Ethanol | High | 78 | A common and effective solvent for amides.[4] Forms a useful solvent/anti-solvent pair with water. |
| Acetone | Medium-High | 56 | Good solvent for a wide range of organic compounds.[4] |
| Ethyl Acetate | Medium | 77 | Often used for compounds of intermediate polarity.[5] Can be paired with hexane. |
| Toluene | Low | 111 | Good for dissolving aromatic compounds; slow cooling can yield high-quality crystals.[6] |
| Hexane | Low | 69 | Likely to be a poor solvent on its own but an excellent anti-solvent when paired with a more polar solvent.[7] |
Q3: What are the likely impurities in my sample and how can I remove them?
Understanding the synthesis route of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide is key to predicting impurities. A common method for synthesizing N-aryl benzamides is the acylation of an amine (2-amino-3-methylpyridine) with a salicylic acid derivative.
Common Impurities:
-
Unreacted Starting Materials: 2-amino-3-methylpyridine and the salicylic acid derivative.
-
Coupling Agent Byproducts: If a carbodiimide like DCC was used, dicyclohexylurea (DCU) is a common, often insoluble, byproduct.[8]
-
Colored Impurities: These can arise from side reactions or degradation of starting materials.
Removal Strategies:
-
Recrystallization: This is the primary method for removing most soluble and some insoluble impurities. The principle is that impurities will either remain in the cold mother liquor or be removed during hot filtration.[9]
-
Activated Charcoal: For removing colored impurities, add a small amount of activated charcoal (1-2% of the solute weight) to the hot solution before filtration.[5] The charcoal adsorbs the colored compounds, which are then removed by hot filtration.
-
Washing: After filtration, washing the collected crystals with a small amount of cold recrystallization solvent can help remove any residual mother liquor.[2]
Recrystallization Workflow
The following diagram outlines the standard procedure for recrystallization.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
PubChem. (n.d.). 2-hydroxy-3-methyl-N-(3-pyridylmethyl)benzamide. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-3-methylpyridine. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
American Chemical Society. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 2-amino-N-(pyridin-3-yl)benzamide Properties. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.
-
Unknown. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
Unknown. (2025, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(Pyridin-2-yl)benzamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-(pyridin-2-yl)benzamide. PubChem. Retrieved from [Link]
-
MDPI. (2019, November 1). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. Retrieved from [Link]
-
EPrints USM. (n.d.). Crystal structure of 2-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2-Hydroxy-N-(3-nitrophenyl)benzamide. Retrieved from [Link]
-
PMC. (n.d.). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Retrieved from [Link]
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- 9. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Navigating Solubility Challenges of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide in Aqueous Buffers
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide in their experimental workflows. The principles and troubleshooting strategies discussed here are also broadly applicable to other poorly soluble small molecules. Our aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for your specific assay system.
Understanding the Molecule: A Structural Perspective
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide possesses key structural features that predict its challenging solubility profile in neutral aqueous solutions. The presence of a benzamide core and a methylpyridine group contributes to its hydrophobicity. However, the molecule also contains a phenolic hydroxyl group (weakly acidic) and a pyridine nitrogen (weakly basic), making it amphoteric. This dual nature means its solubility is highly dependent on pH. At physiological pH (~7.4), the compound is likely to be in a neutral, less soluble state.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing immediate precipitation when I dilute my DMSO stock of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide into my aqueous experimental buffer. What is happening and how can I fix this?
This is a classic and common problem when working with poorly soluble compounds. You are observing the compound "crashing out" of solution because the aqueous buffer cannot accommodate the concentration of the compound that was stable in the highly organic DMSO stock. The final concentration of DMSO in your buffer is too low to maintain solubility.
Initial Steps to Resolve Precipitation:
-
Lower the Final Compound Concentration: The simplest first step is to test a lower final concentration of your compound. It's possible your target concentration exceeds the compound's solubility limit in the final assay medium.
-
Optimize the Co-solvent Concentration: While you want to minimize the final DMSO concentration to avoid artifacts in your assay, a slight increase can sometimes solve the problem.
-
For cell-based assays: It is crucial to keep the final DMSO concentration at a non-toxic level, typically below 0.5%.[1][2] Some cell lines can tolerate up to 1%, but this must be validated.[3][4][5]
-
For acellular assays (e.g., enzyme assays): You may have more flexibility. Final DMSO concentrations of 1-5% are often acceptable, but you must include an equivalent DMSO concentration in your vehicle control to account for any effects on the assay components.
-
Data Summary: General Cytotoxicity of Common Solvents
| Solvent | Typical Non-Toxic Concentration in Cell-Based Assays | Reference |
| DMSO | ≤ 0.5% | [1][2] |
| Ethanol | ≤ 0.5% | [1] |
Q2: My compound is still precipitating even at low concentrations and the maximum tolerable DMSO level for my cells. What is the next logical step?
When optimizing the co-solvent is not sufficient, the next step is to systematically explore other formulation strategies. The goal is to modify the aqueous buffer in a way that increases the solubility of your compound without compromising the biological integrity of your assay.
Below is a systematic troubleshooting workflow.
Caption: A step-by-step decision tree for troubleshooting solubility.
Q3: How do I implement pH modification for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide?
Adjusting the pH of your buffer can ionize your compound, which dramatically increases its aqueous solubility.[6][7][8] As 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide has both an acidic phenol group and a basic pyridine group, its solubility will be lowest at its isoelectric point and will increase at both acidic and basic pH.
-
To solubilize via the basic pyridine nitrogen: Lowering the pH of the buffer (e.g., to pH 4-5) will protonate the pyridine, forming a more soluble cationic salt.
-
To solubilize via the acidic phenol group: Increasing the pH of the buffer (e.g., to pH 8-9) will deprotonate the phenol, forming a more soluble anionic phenolate.
Experimental Protocol: pH-Dependent Solubility Testing
-
Prepare a series of buffers: Prepare small volumes of your base buffer (e.g., PBS, TRIS) at a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
Prepare a concentrated stock: Create a 10 mM stock solution of your compound in DMSO.
-
Dilute into buffers: Add a small aliquot of the DMSO stock to each buffer to achieve your desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is constant across all samples (e.g., 1%).
-
Equilibrate and Observe: Vortex each sample and let them equilibrate at room temperature for 1-2 hours.
-
Assess Solubility: Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples (e.g., 14,000 x g for 10 minutes) and measure the concentration of the compound in the supernatant using UV-Vis spectroscopy or HPLC.
Important Considerations:
-
Assay Compatibility: Ensure that the pH at which your compound is soluble is also a pH at which your biological system (cells, enzyme, etc.) is stable and functional.[7]
-
Buffer Capacity: Your chosen buffer must have sufficient capacity to maintain the target pH after the addition of your compound solution.[9]
Q4: pH modification is not an option for my experiment. How do cyclodextrins work and how can I use them?
Cyclodextrins are excellent tools for increasing the solubility of hydrophobic compounds without using organic co-solvents or altering pH.[10][11][12] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your compound can become encapsulated within this cavity, forming a water-soluble "inclusion complex".[10][13][14]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative that is highly soluble in water.[13]
Caption: Encapsulation of a drug by a cyclodextrin to form a soluble complex.
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare an HP-β-CD Solution: Dissolve HP-β-CD in your aqueous buffer to create a stock solution (e.g., 40% w/v). Gentle warming may be required.
-
Method A (Preferred): a. Weigh the dry powder of your compound directly into a tube. b. Add the HP-β-CD solution and vortex/sonicate until the compound is fully dissolved. This creates a stock solution of your compound complexed with the cyclodextrin. c. Dilute this stock into your assay buffer.
-
Method B (Alternative): a. Prepare a highly concentrated stock of your compound in a minimal amount of organic solvent (e.g., DMSO, ethanol). b. Add this organic stock dropwise to the vortexing HP-β-CD solution. c. Allow the solution to mix for several hours to facilitate complex formation.
Important Considerations:
-
Molar Ratio: A molar excess of cyclodextrin to your compound is typically required. Ratios from 1:1 to 100:1 (CD:compound) may be necessary.
-
Assay Interference: Always run a control with just the HP-β-CD in your assay to ensure it doesn't interfere with your measurements or affect your biological system.
Q5: When should I consider using a surfactant?
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles that can solubilize hydrophobic drugs.[15][16][17][18][19]
This approach is generally recommended only for acellular assays (e.g., enzyme kinetics, binding assays) because surfactants can disrupt cell membranes and are often toxic to live cells.[20]
Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01% - 0.05%) are often sufficient.[20]
Final Recommendations and Best Practices
-
Characterize First: Before extensive troubleshooting, perform a simple solubility test in buffers of varying pH to understand your compound's ionization behavior.
-
Validate Your Controls: The introduction of any new excipient (co-solvent, cyclodextrin, surfactant) requires a corresponding vehicle control in your experiment to ensure it is not the source of any observed effects.
-
Prepare Fresh: Poorly soluble compounds can sometimes precipitate out of even "solubilized" preparations over time. It is best practice to prepare working solutions fresh for each experiment from a stable, concentrated stock.
-
Documentation is Key: Carefully document the final concentration of all components (compound, buffer, co-solvents, etc.) in your experiments to ensure reproducibility.
By adopting a systematic and informed approach, the solubility challenges presented by 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide can be effectively overcome, leading to reliable and reproducible experimental data.
References
- Vertex AI Search. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins in delivery systems: Applications. Journal of Pharmaceutical Sciences, 93(8), 1871-1894.
- Williams, H. D., et al. (Eds.). (2013). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220.
- Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Al-Ghananeem, A. M. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Pharmaceuticals.
- Gautam, A., & Sharma, A. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Drug Delivery, 7(2), 79-90.
- Mohammad, A., Singh, S., & Swain, S. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal, 5(3), 202-214.
- dos Santos, L., et al. (2025, July 20).
- Li, Y., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 27(34), 3615-3626.
- Al-Haj, N., et al. (2025, July 23).
- Jwalapuram, R., Ahad, H. A., & Haranath, C. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
- Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(4), 590-613.
- Jwalapuram, R., Ahad, H. A., & Haranath, C. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Mayer, M., et al. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays.
- BOQU Instrument. (2024, June 6). Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmacy and Pharmacology, 3(2), 21-30.
- Tilstam, P. V., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894.
- ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- OATAO. (n.d.). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API).
- Tilstam, P. V., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC.
- Al-Amodi, O. A., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceuticals, 15(1), 93.
- Li, Y., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B.
- Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays?.
- Al-Busaidi, I. J., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3848-3854.
- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- BenchChem. (2025). Strategies to enhance the solubility of Macrophylline for bioassays.
- Google Patents. (n.d.). CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing.
Sources
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- 6. Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability [boquinstrument.com]
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- 9. CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing, packaging for preparing buffer solutions, and kits for clinical state testing - Google Patents [patents.google.com]
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- 12. nanomedicine-rj.com [nanomedicine-rj.com]
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- 15. asianpharmtech.com [asianpharmtech.com]
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- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Preventing precipitation of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide in cell culture media
Technical Support Center: Solubility Optimization for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
Executive Summary & Chemical Context
You are encountering precipitation with 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide . To solve this, we must first understand the molecule's behavior.[1] This compound features a "salicylamide" core (2-hydroxybenzamide) coupled to a methyl-pyridine ring.[2][1]
The Root Cause: The "Hidden" Hydrophobicity The primary culprit for precipitation in this class of molecules is Intramolecular Hydrogen Bonding (IMHB) . The phenolic hydroxyl group (-OH) at the ortho position forms a strong hydrogen bond with the amide carbonyl oxygen.[3]
-
Effect: This "locks" the molecule into a planar, rigid conformation and masks the polar groups from the solvent.
-
Result: The molecule behaves as if it is significantly more lipophilic (greasier) than its structure suggests, causing it to repel water and crystallize rapidly upon contact with aqueous media [1, 2].[1]
Critical Troubleshooting Protocols
Do not simply "add slower." You must manage the Kinetic Solubility vs. Thermodynamic Solubility gap.[2][4] Use the following protocols to prevent the "crash-out" phenomenon.
Protocol A: The "Intermediate Shift" Method (Recommended)
Best for: High-concentration dosing (>10 µM) where direct addition fails.[2][1][4]
Directly piping a 10 mM DMSO stock into 10 mL of media creates a localized "supersaturation bomb" at the pipette tip, triggering immediate nucleation.[1]
Step-by-Step Workflow:
-
Prepare an Intermediate Stock: Dilute your primary DMSO stock (e.g., 10 mM) 10-fold into sterile PBS (pH 7.4) containing 1% BSA (Bovine Serum Albumin).[2][1][4]
-
Why? Albumin acts as a carrier protein, binding the lipophilic drug and preventing crystal nucleation during the transition from organic to aqueous phase [3].[1]
-
-
Vortex Immediately: Do not let the intermediate sit. Vortex for 10 seconds.[2][4]
-
Final Dilution: Add this intermediate solution to your cell culture media to reach the final concentration.
Protocol B: The "Vortex-Injection" Technique
Best for: Standard dosing (<10 µM) without carrier proteins.[2][4]
-
Pre-warm Media: Ensure your culture media is at 37°C . Cold media decreases solubility and accelerates precipitation.[2][4]
-
Create Turbulent Flow: Place your tube of media on a vortex mixer set to low/medium speed.
-
Sub-Surface Injection: While the media is swirling, inject the DMSO stock below the surface of the liquid, not on top.
Visualizing the Solubility Pathway
The following diagram illustrates the "Danger Zone" where precipitation occurs and how to bypass it using the protocols above.
Caption: Figure 1. Preventing nucleation.[2][4] Direct addition (Red path) risks solvent shock.[2][1][4] The Intermediate/BSA path (Green path) stabilizes the hydrophobic benzamide core before final dilution.[1]
Diagnostic Data & Limits
Use this table to determine if you are exceeding the physical limits of the compound in standard DMEM/RPMI media (pH 7.4, 10% FBS).
| Parameter | Value / Observation | Action Required |
| Visual Appearance | Milky/Cloudy immediately | Solvent Shock. Use Protocol B (Vortex-Injection).[2][1][4] |
| Visual Appearance | Fine needles after 24h | Crystal Growth. You are above the thermodynamic solubility limit.[2][4] Reduce concentration or add cyclodextrin (HP-β-CD).[2][1][4] |
| Max DMSO Tolerance | 0.1% - 0.5% (Cell dependent) | Ensure final DMSO concentration is <0.5% to avoid cytotoxicity masquerading as precipitation effects.[2][1][4] |
| Predicted LogP | ~2.2 - 2.5 [5] | Moderate lipophilicity confirms the need for carrier proteins (FBS/BSA) in media.[2][4] |
| pKa (Pyridine N) | ~5.2 | At pH 7.4, the molecule is neutral (uncharged), making it least soluble.[1] Acidifying media is NOT recommended for cell health.[2] |
Frequently Asked Questions (FAQs)
Q: Can I acidify the media to protonate the pyridine ring and increase solubility? A: No. While protonating the pyridine nitrogen (pKa ~5.[2]2) would increase solubility, you would need to drop the pH below 5.0, which is toxic to most mammalian cells.[1] You must rely on formulation strategies (BSA/Cyclodextrins) rather than pH manipulation.[2][1]
Q: My stock solution in DMSO froze in the fridge. Is it ruined? A: Likely not, but re-solubilization is critical . DMSO freezes at 19°C. If the compound crystallized out of the DMSO during freezing, it might not redissolve easily upon thawing.
-
Fix: Warm the DMSO stock to 37°C and vortex vigorously until absolutely clear before using.
Q: Can I use Cyclodextrin? A: Yes. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for benzamides.[2][1][4] You can prepare your stock in pure DMSO, or a mixture of DMSO and 20-40% HP-β-CD.[2][1] The cyclodextrin encapsulates the hydrophobic phenyl ring, preventing the "stacking" interaction that leads to crystals [6].
References
-
Intramolecular Hydrogen Bonding in 2-Hydroxybenzamides: Title: The intramolecular hydrogen bond in 2-hydroxy-benzamides.[2][4][5] Source: ResearchGate (Crystallographic Studies).[2][1][4] Link:
-
Benzamide Solubility Profiles: Title: Solubility of Benzamide derivatives and impact of ortho-substitution.[2][4][3] Source: BenchChem Application Notes.[2][4][6] Link:[2][1][4]
-
Protein Binding for Solubility: Title: N-(Benzo[d]thiazol-2-yl)benzamide BSA-binding properties.[2][1][4][7] Source: New Journal of Chemistry (RSC).[2][1] Link:
-
Minimizing Solvent Shock: Title: FAQs on Inhibitor Preparation - Preventing Precipitation. Source: Sigma-Aldrich Technical Support.[2][4] Link:
-
Physicochemical Properties (LogP/pKa): Title: 2-hydroxy-3-methyl-N-(3-pyridylmethyl)benzamide Compound Summary. Source: PubChem (NIH).[2][4] Link:[2][1][4]
-
Cyclodextrin Usage in Media: Title: How do I avoid precipitation of DMSO soluble compounds in water based culture media? Source: ResearchGate Discussion (Expert Panel).[2][1][4] Link:
Sources
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- 2. N-(pyridin-2-yl)benzamide | C12H10N2O | CID 219990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide in Solution
Disclaimer: As of February 2026, specific, publicly available stability studies for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide are not documented in the scientific literature. This guide, therefore, presents a comprehensive, proposed framework based on established principles of chemical stability, forced degradation studies as outlined by the International Council on Harmonisation (ICH) guidelines, and data on structurally related compounds such as salicylamide and pyridine derivatives. The methodologies, potential degradation pathways, and troubleshooting advice described herein are illustrative and intended to serve as a robust starting point for initiating the stability assessment of this molecule.
Introduction
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide is a molecule of interest in drug discovery and development, combining the structural features of a salicylamide and a substituted pyridine. Understanding its stability in solution is a critical quality attribute that underpins all subsequent experimental work, from initial biochemical assays to formulation development. Instability can lead to a loss of potency, the formation of potentially confounding or toxic byproducts, and unreliable experimental data.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to understand, troubleshoot, and proactively manage the stability of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide in solution. The content is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the main structural features of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide that influence its stability?
A1: The stability of this molecule is primarily influenced by three key functional groups:
-
The Amide Linkage: Amide bonds can be susceptible to hydrolysis under acidic or basic conditions. However, the amide in this molecule is part of a salicylamide structure.
-
The ortho-Hydroxyl Group: Contrary to what might be expected (intramolecular catalysis), studies on salicylamide and its derivatives have shown that an ortho-hydroxyl group can have a marked stabilizing effect on the adjacent amide bond, making it more resistant to hydrolysis compared to a standard benzamide.[1]
-
The 3-Methylpyridine Ring: This heterocyclic ring can be susceptible to oxidation, particularly at the nitrogen atom (forming an N-oxide) or the methyl group (forming a carboxylic acid).[2][3][4] The pyridine ring itself is also known to be susceptible to photodegradation.[5][6][7]
Q2: What is the expected primary degradation pathway for this molecule in solution?
A2: While amide hydrolysis is a common degradation pathway for many pharmaceuticals, the stabilizing effect of the ortho-hydroxyl group suggests that this may not be the primary route for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide under mild conditions.[1] Instead, degradation pathways involving the 3-methylpyridine moiety are more likely, especially under oxidative or photolytic stress. The two most probable primary degradation pathways are:
-
Oxidation of the Pyridine Nitrogen: This would lead to the formation of the corresponding N-oxide.
-
Oxidation of the Methyl Group: This would result in the formation of the corresponding pyridyl carboxylic acid.[2][4]
Amide hydrolysis to salicylic acid and 2-amino-3-methylpyridine should be considered a potential secondary pathway, especially under harsh acidic or basic conditions and elevated temperatures.
Q3: How does pH affect the stability of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide?
A3: The pH of the solution can significantly impact the stability of the molecule.
-
Acidic Conditions (pH < 4): While the amide bond in salicylamides is notably resistant to acid cleavage, harsh acidic conditions (e.g., < 1 M HCl) coupled with heat could eventually lead to hydrolysis.[8]
-
Neutral Conditions (pH 6-8): The molecule is expected to be most stable in this range, with oxidation and photolysis being the primary concerns.
-
Basic Conditions (pH > 8): Salicylamide itself is incompatible with strong bases.[9][10] While stable solutions can be formed at pH 9 due to the ionization of the phenolic hydroxyl group, highly alkaline conditions (e.g., > 1 M NaOH) and heat will likely promote amide hydrolysis.[9][10]
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing a pyridine ring are often susceptible to photodegradation.[5][6][7] Therefore, it is crucial to protect solutions of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide from light, especially during long-term storage or prolonged experiments. Use amber vials or wrap containers in aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in Aqueous Buffer | The compound has low aqueous solubility. Salicylamide is poorly soluble in water.[9] | - Prepare a concentrated stock solution in an organic solvent like DMSO or methanol and dilute it into the aqueous buffer. Ensure the final organic solvent concentration is compatible with your experiment. - For aqueous solutions, consider adjusting the pH to above 8. The ionization of the phenolic hydroxyl group (pKa of salicylamide is ~8.2) increases water solubility.[9][10] However, be mindful of potential base-catalyzed degradation over time. |
| Solution Turns Yellow/Brown | This may indicate oxidative degradation of the pyridine moiety or other oxidative processes. | - Prepare fresh solutions before use. - Degas your solvents to remove dissolved oxygen. - Consider adding an antioxidant to your buffer system if compatible with your experimental design. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of Activity in an Assay | The compound may be degrading under the assay conditions (e.g., temperature, pH, light exposure). | - Perform a time-course experiment to assess the stability of the compound under your specific assay conditions. - Minimize the exposure of the compound to harsh conditions. For example, add it to the assay medium just before starting the measurement. - Protect the assay plate or container from light. |
| Inconsistent Results Between Experiments | This could be due to the use of degraded stock solutions or inconsistencies in solution preparation. | - Always use freshly prepared solutions or qualify the stability of your stock solutions over time. - Implement and adhere to a strict protocol for solution preparation and storage. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Proposed Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing: Accurately weigh the desired amount of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide in a clean, dry vial.
-
Solvent Addition: Add a suitable organic solvent (e.g., DMSO, methanol) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed, light-protected container (e.g., amber glass vial) at -20°C or -80°C.
Protocol 2: Forced Degradation Study (A Proposed Framework)
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
Materials:
-
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
-
HPLC-grade methanol and water
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13] A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the samples by a stability-indicating HPLC method.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradation products of varying polarities.
-
Detection: Use a UV detector set at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Development: Inject a mixture of the stressed samples (from the forced degradation study) to ensure that all degradation products are well-resolved from the parent peak and from each other.
Visualizations
Potential Degradation Pathways
Caption: Workflow for a proposed forced degradation study.
References
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Salicylamide Monograph for Professionals. (n.d.). In Drugs.com. Retrieved from [Link]
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What is the mechanism of Salicylamide? (2024, July 17). In Patsnap Synapse. Retrieved from [Link]
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- Reyes-López, S. Y., et al. (2025). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
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Salicylamide: The Versatile Bioactive Compound with Exceptional Traits. (2025, December 12). In Sinobio Chemistry. Retrieved from [Link]
- Al-Badr, A. A. (2017). Analytical Profile of Salicylamide. In Profiles of Drug Substances, Excipients and Related Methodology (Vol. 42, pp. 289-354). Academic Press.
- Bruice, T. C., & Marquardt, F. H. (1962). Hydroxyl Group Catalysis. IV. The Mechanism of Intramolecular Participation of the Aliphatic Hydroxyl Group in Amide Hydrolysis. Journal of the American Chemical Society, 84(3), 365–370.
- Hameed, S. A., Ibraheem, H. H., & Al-Adilee, K. J. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006.
- Besserer, K., Tiess, D., & Kała, M. (2000). Salicylamide in urine after intake of acetylsalicylic acid due to degradation of salicylic acid conjugates. Problems of Forensic Sciences, 43, 43-50.
- Wang, Y., et al. (2021). First Principle Analysis on Pyridine Amide Derivatives' Adsorption Behavior on the Pt (111) Surface.
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3-Methylpyridine. (2021, October 11). In PubChem. Retrieved from [Link]
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Salicylamide. (n.d.). In PubChem. Retrieved from [Link]
- Socha, A. M., & Plonka, J. (2025).
- Jensen, J. L., & Jochsberger, T. (1985). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 74(9), 979-981.
- Shneine, J. K., & Al-Gamel, N. E. A. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
- Lisicki, D., Talik, D., & Orlinska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides.
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Lisicki, D., Talik, D., & Orlinska, B. (2023). Oxidation of 3-methylpyridine to KN with oxygen or air. In ResearchGate. Retrieved from [Link]
- Zhou, M., et al. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods.
- Khan, M. N. (2006). Intramolecular Bifunctional Catalysis of Amide Hydrolysis. Accounts of Chemical Research, 39(4), 233-242.
- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Yuliani, S. H., et al. (2020). Solubility and Partition Coefficient of Salicylamide in Various pH Buffer Solutions. Indonesian Journal of Pharmacy, 31(4), 247-254.
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Hydrolysis of Amides. (2022, June 25). In Chemistry Steps. Retrieved from [Link]
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Pyridine. (n.d.). In Wikipedia. Retrieved from [Link]
- Black, D. S., et al. (2012). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Tetrahedron, 68(38), 7875-7881.
- Abass, A. M. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Open Access Journal of Chemistry, 3(3), 22-28.
- Blyth, A. W. (1877). Methods of separating salicylic acid. The Analyst, 2(16), 164-165.
- Rasenack, N., & Hartenhauer, H. (2006). Solubility and Melting Properties of Salicylamide.
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HPLC Separation of Isomers of Amino Salicylic Acid. (n.d.). In SIELC Technologies. Retrieved from [Link]
- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385.
- O'Connor, C. J. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564.
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Hunt, I. (n.d.). Ch20: Amide hydrolysis. In University of Calgary. Retrieved from [Link]
- Bajaj, S., et al. (2012). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
- Long, W. J., & Dolan, J. W. (2005). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers.
-
HPLC Methods for analysis of Salicylic acid. (n.d.). In HELIX Chromatography. Retrieved from [Link]
- Lestari, M. L. A., et al. (2022). Solubility and Dissolution Study of Salicylamide. Berkala Ilmiah Kimia Farmasi, 1(2), 45-51.
- Rasenack, N., & Hartenhauer, H. (2006). Solubility and Melting Properties of Salicylamide.
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Experiment 6 Iodination of Salicylamide. (n.d.). In Edubirdie. Retrieved from [Link]
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2-amino-N-(pyridin-3-yl)benzamide Properties. (n.d.). In EPA CompTox Chemicals Dashboard. Retrieved from [Link]
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Sari, D. R., et al. (2021). Reaction Scheme of 2-Hydroxy-N-(Pyridine-2-Il)Benzamide (1) (A) and its... In ResearchGate. Retrieved from [Link]
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Technical Support Center: 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide Degradation Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide. This guide provides in-depth, experience-based answers and troubleshooting protocols for investigating the degradation products of this molecule. The content is structured to anticipate challenges and provide robust, scientifically-grounded solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions you may have before or during your initial degradation experiments.
Q1: What are the most probable degradation pathways for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide?
Based on its chemical structure, which features a salicylamide-type core, the most susceptible points for degradation are the amide bond and the phenolic hydroxyl group. The primary degradation pathways to anticipate are:
-
Hydrolysis: The amide linkage is prone to cleavage under both acidic and basic conditions, which would yield salicylic acid and 3-methyl-2-aminopyridine. This is often the most significant degradation pathway.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products like quinone-type structures. The pyridine ring can also be oxidized to its N-oxide derivative, particularly under oxidative or photolytic stress.[1]
Q2: Which stress conditions are most important to test according to regulatory guidelines?
Forced degradation studies should be comprehensive to uncover all likely degradation products.[2] Based on ICH (International Council for Harmonisation) guidelines, you should evaluate the stability of the drug substance under the following conditions:[2][3]
-
Acidic and Basic Hydrolysis: Exposure to a range of pH values is critical.
-
Oxidation: Using an oxidizing agent like hydrogen peroxide is a standard approach.[4]
-
Photolysis: Exposure to UV and visible light is necessary to assess photosensitivity.[5][6]
-
Thermal Stress: High-temperature testing helps determine the molecule's thermal stability.[7]
Q3: My sample of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide shows impurity peaks on my HPLC chromatogram even before I start my degradation study. What should I do?
This is a common issue that points to either impurities from the synthesis or degradation that occurred during storage.
-
First, verify the source: Obtain a certificate of analysis (CoA) for the batch to check the reported purity and impurity profile.
-
Characterize the "impurities": Use a mass spectrometer (LC-MS) to get the mass of these initial peaks. They are likely related substances from the manufacturing process.
-
Establish a baseline: This initial chromatogram is your "time-zero" (T0) profile. The goal of the stability study is to monitor the growth of these peaks and the appearance of new ones. A good stability-indicating method will separate these initial impurities from the new degradation products.[7]
Q4: What is a "stability-indicating method" and why is it crucial?
A stability-indicating method is an analytical procedure, typically HPLC, that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[4][7] Its key feature is specificity : the ability to separate the intact API from all its potential degradation products, process impurities, and excipients without interference.[8] Without a validated stability-indicating method, you cannot trust that the loss of the parent drug peak corresponds accurately to its degradation, nor can you reliably quantify the degradation products formed.[4]
Section 2: Potential Degradation Pathways
Understanding the molecular structure allows for the prediction of its degradation pathways. The diagram below illustrates the primary hydrolytic and oxidative degradation routes for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide.
Caption: Predicted degradation pathways for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide.
Section 3: Troubleshooting Guide for Forced Degradation Studies
This guide is formatted to help you quickly identify and solve common experimental problems.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| No significant degradation is observed under acidic or basic conditions. | 1. Insufficient stress: The concentration of acid/base or the temperature may be too low.[4] 2. Low drug solubility: The drug may not be fully dissolved in the stress medium, reducing its exposure to the hydrolytic agent. 3. High intrinsic stability: The molecule may be particularly stable to hydrolysis. | 1. Increase stress incrementally: Move from 0.1 M HCl/NaOH to 1 M. Increase the temperature from 60°C to 80°C. The goal is to achieve 5-20% degradation to ensure the analytical method can detect the change.[9] 2. Add a co-solvent: Use a small amount (e.g., 5-10%) of a water-miscible organic solvent like acetonitrile or methanol to ensure complete dissolution before adding the stress agent.[10] 3. Extend exposure time: If the molecule is highly stable, extend the study duration from hours to several days, taking samples at regular intervals. |
| The drug appears to completely disappear in all stressed samples. | 1. Excessive degradation: The stress conditions are too harsh, leading to complete degradation of the parent drug and potentially secondary degradation of the primary products.[11] 2. Precipitation: The degradation products may be insoluble in the sample diluent, causing them to crash out of solution before injection. | 1. Reduce stress conditions: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time significantly. Aim for partial degradation (5-20%).[9] 2. Check sample diluent: Ensure your sample diluent (often the mobile phase) can solubilize both the parent drug and its expected degradation products. The hydrolytic products (salicylic acid and an aminopyridine) have very different polarities. A gradient HPLC method is highly recommended. |
| New peaks appear in my blank (placebo) injections. | 1. Mobile phase contamination: The mobile phase may be contaminated or degrading over time. 2. Excipient degradation: If working with a formulated product, the excipients themselves may be degrading under stress conditions. 3. Carryover: The injector or column may have residual sample from a previous injection. | 1. Prepare fresh mobile phase daily: Always filter and degas solvents. 2. Run forced degradation on the placebo: Subjecting a sample without the API to the same stress conditions is essential. This allows you to identify peaks originating from excipients and exclude them from your API's degradation profile.[11] 3. Implement a robust needle wash: Use a strong solvent (like acetonitrile/water with acid/base) for the needle wash. Inject a blank after a concentrated sample to confirm no carryover. |
| Chromatographic issues arise (e.g., peak tailing, shifting retention times). | 1. Secondary silanol interactions: The basic pyridine nitrogen in the parent drug or the aminopyridine degradant can interact with acidic silanol groups on the HPLC column packing, causing peak tailing.[12] 2. Poor buffering: The mobile phase pH is not adequately controlled, leading to shifts in the ionization state of the analytes and thus, their retention times.[13] 3. Column temperature fluctuation: Inconsistent column temperature affects retention time reproducibility.[14] | 1. Optimize mobile phase pH: Add a buffer to the mobile phase (e.g., phosphate or formate) at a pH that ensures a consistent ionization state for your analytes (typically 2 pH units away from the pKa). Adding a low concentration of a competing base like triethylamine (0.1%) can also mask silanol groups. 2. Use a robust buffer: Ensure the buffer concentration is adequate (typically 10-25 mM). 3. Use a column oven: A thermostatically controlled column compartment is essential for reproducible chromatography.[14] |
Section 4: Key Experimental Protocols
These protocols provide a starting point for your investigations. They should be adapted and optimized for your specific equipment and drug product.
Protocol 1: Forced Degradation Study Workflow
This workflow outlines the logical steps from sample preparation to data analysis, ensuring a comprehensive and methodologically sound study.
Caption: General workflow for a forced degradation study.
Table 1: Recommended Starting Conditions for Forced Degradation
These conditions are based on ICH guidelines and common industry practice.[15][16] The goal is to achieve 5-20% degradation; if degradation is excessive or absent, adjust the conditions accordingly.[11]
| Stress Condition | Reagent/Condition | Temperature | Duration | Sampling Points |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 2, 6, 12, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 2, 6, 12, 24 hours |
| Neutral Hydrolysis | Deionized Water | 60°C | 24 hours | 2, 6, 12, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 2, 6, 12, 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours | 24, 48 hours |
| Photostability | ICH Option 2[5][6] | Controlled | N/A | Expose until 1.2M lux-hrs (visible) & 200 W-hrs/m² (UV) |
Protocol 2: Stability-Indicating HPLC-UV Method
This is a starting point for developing a method capable of separating 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide from its primary degradation products.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. A robust, modern C18 column is essential for good peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: Formic acid is a volatile modifier compatible with mass spectrometry (MS) and helps to protonate silanols, improving the peak shape of basic compounds like the aminopyridine degradant.
-
-
Gradient Elution:
Time (min) % B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Rationale: A gradient is necessary to elute both the polar degradation products (like salicylic acid) and the relatively non-polar parent drug within a reasonable time while maintaining good resolution.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 300 nm).
-
Rationale: A DAD is critical for forced degradation studies as it allows for peak purity analysis, which helps confirm if a chromatographic peak is due to a single compound.
-
Section 5: References
-
ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
-
Understanding ICH Photostability Testing - Q-Lab. Q-Lab Corporation. Available at: [Link]
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. Available at: [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available at: [Link]
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FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available at: [Link]
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ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Available at: [Link]
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ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. Available at: [Link]
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Stability tests according to ICH Q1A (R2). Memmert.com. Available at: [Link]
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ICH Q1B: Complete Guide to Photostability Testing. YouTube. Available at: [Link]
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Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. ResearchGate. Available at: [Link]
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HPLC Troubleshooting Guide. YMC. Available at: [Link]
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Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]
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Stability indicating RP-HPLC method development and validation of cefepime and amikacin in pure and pharmaceutical dosage forms. SciELO. Available at: [Link]
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Stability Indicating HPLC Method Development – A Review. IJTSRD. Available at: [Link]
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Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Scholars Middle East Publishers. Available at: [Link]
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Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study. ScienceDirect. Available at: [Link]
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Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate. Available at: [Link]
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A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
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Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
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The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]
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A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. PMC. Available at: [Link]
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A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Available at: [Link]
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Copper(i)-catalysed oxidative C–N coupling of 2-aminopyridine with terminal alkynes featuring a C≡C bond cleavage promoted by visible light. Chemical Communications. Available at: [Link]
-
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]
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- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Investigating Off-Target Effects of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide and Related Benzamide-Based Inhibitors in Cellular Assays
A Note from Your Senior Application Scientist:
Welcome to the technical support guide for researchers utilizing benzamide-based small molecules, with a focus on addressing potential off-target effects in cellular assays. While direct experimental data for the specific compound 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide is not extensively available in public literature, its core structure—a substituted benzamide linked to a pyridine moiety—is common in many well-characterized inhibitors. This guide leverages established principles and troubleshooting strategies from analogous compounds to provide a robust framework for your investigations. The methodologies and insights presented here are designed to empower you to proactively identify, understand, and mitigate potential off-target effects, ensuring the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when working with novel benzamide-based inhibitors.
Q1: What are off-target effects and why are they a concern with compounds like 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a significant concern for several reasons:
-
Unintended Cytotoxicity: The compound may induce cell death or other toxic effects unrelated to the inhibition of the primary target.
-
Poor Translatability: Promising results in cell-based assays may not be reproducible in more complex biological systems if the efficacy is due to off-target interactions.
Given that the benzamide and pyridine scaffolds are present in molecules targeting a wide range of proteins (e.g., kinases, HDACs, dopamine receptors), the potential for off-target binding is a critical consideration.[1][2][3]
Q2: My compound, a benzamide derivative, is causing an unexpected phenotype inconsistent with the known function of its primary target. What could be happening?
A2: An unexpected phenotype is a classic indicator of potential off-target effects. This situation arises when your compound interacts with one or more unintended cellular proteins, triggering signaling pathways unrelated to your primary target. It is also possible that the established understanding of your primary target's function is incomplete, and your compound is revealing a novel biological role. Phenotypic screening is a powerful tool for discovering such novel mechanisms of action.[4][5][6] A systematic approach, as outlined in our troubleshooting guide, is necessary to differentiate between these possibilities.
Q3: How can I proactively minimize off-target effects during my experiments?
A3: While completely eliminating off-target effects is challenging, several best practices can minimize their impact:
-
Use the Lowest Effective Concentration: Always perform a full dose-response curve to determine the lowest concentration of the inhibitor that produces the desired on-target effect. Off-target effects are more likely to occur at higher concentrations.
-
Incorporate Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to knock down or knock out your target protein. The resulting phenotype should mimic the effect of your inhibitor if the inhibitor is specific.
-
Confirm Target Engagement: Directly verify that your compound is binding to its intended target in your cellular system using methods like the Cellular Thermal Shift Assay (CETSA).[7][8]
Part 2: Troubleshooting Guide for Cellular Assays
This guide provides a systematic approach to resolving common issues encountered when using benzamide-based inhibitors in cellular assays.
Issue 1: An unexpected phenotype is observed that is inconsistent with the known function of the primary target.
-
Possible Cause: The inhibitor is interacting with one or more off-targets, leading to the observed phenotype.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Determine if the effect is only observed at high concentrations of the inhibitor. Off-target effects are often less potent and appear at concentrations significantly above the IC50 for the primary target.
-
Orthogonal Inhibitor Testing: Corroborate your findings with a structurally different inhibitor for the same target. A consistent phenotype across different inhibitor classes suggests an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the primary target. If the phenotype of genetic perturbation does not match the pharmacological inhibition, off-target effects are likely.
-
Target Engagement Confirmation: Perform a CETSA to confirm that the compound engages the primary target at the concentrations that produce the unexpected phenotype.
-
Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.
-
Possible Causes:
-
The inhibitor has off-target liabilities that induce a cytotoxic response.
-
The primary target is essential for cell survival, and its inhibition is inherently toxic.
-
The compound has poor solubility or is unstable in cell culture media, leading to non-specific toxicity.
-
-
Troubleshooting Steps:
-
Check Compound Solubility: Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) and the final concentration in the cell culture media does not exceed its solubility limit. Always include a vehicle-only control to rule out solvent-induced toxicity.
-
Assess Cell Health at Multiple Time Points: Use a real-time cytotoxicity assay to determine the onset of cell death. Rapid cytotoxicity may suggest membrane disruption or other non-specific effects, while delayed effects are more indicative of specific pathway inhibition.
-
Perform a Target Rescue Experiment: If possible, overexpress a resistant mutant of the target protein. If this rescues the cells from cytotoxicity, it confirms the on-target nature of the effect.
-
Broad Off-Target Profiling: If cytotoxicity persists and is suspected to be off-target, consider a broad screening approach, such as a kinome-wide selectivity screen or a proteomics-based method to identify unintended binding partners.[9][10]
-
Issue 3: The inhibitor shows the expected on-target activity in biochemical assays but has no or a different effect in cell-based assays.
-
Possible Causes:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Active Efflux: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Cellular Environment Factors: The high concentration of ATP or other endogenous ligands in the cellular environment can outcompete the inhibitor, reducing its apparent potency.
-
-
Troubleshooting Steps:
-
Directly Measure Target Engagement: The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a compound engages its target within the complex cellular milieu.[7][8][11] A lack of a thermal shift indicates that the compound is not binding to the target in the cell.
-
Assess Compound Stability: Incubate the compound in cell culture media (with and without cells) and measure its concentration over time using LC-MS to check for degradation.
-
Use Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors to see if the cellular activity can be restored.
-
Consider Alternative Assay Formats: If using a reporter assay, ensure the reporter is not being affected by off-target activities of your compound. High background or a weak signal can sometimes be traced to interference with the reporter system itself (e.g., luciferase).[12]
-
Part 3: Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide with its target protein within a cellular environment.[7][8]
-
Methodology:
-
Cell Treatment: Treat intact cells with the test compound at various concentrations or a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for compound uptake (typically 1 hour at 37°C).[7][11]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes using a thermal cycler.[7]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease inhibitors.[7][11]
-
Protein Separation: Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[7]
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA or mass spectrometry.[7][13]
-
Data Analysis: Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)
-
Objective: To determine the IC50 value of an inhibitor against a panel of kinases to assess its selectivity, a common approach for compounds with pyridine moieties.[14]
-
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Assay Plate Preparation: In a white, opaque 384-well plate, add the recombinant kinase, its specific substrate, and ATP at a concentration close to the Km for the enzyme.
-
Compound Addition: Add the diluted test compound or a vehicle control to the wells and incubate for a predetermined time (e.g., 60 minutes) at room temperature.
-
Detection: Add a detection reagent that measures the amount of ADP produced (an indicator of kinase activity) by converting it into a luminescent signal.
-
Data Analysis: Plot the kinase activity (luminescence) against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value. Comparing the IC50 for the primary target to other kinases provides a measure of selectivity.[14]
-
Part 4: Data Presentation and Visualization
Table 1: Hypothetical Comparative Kinase Selectivity Profile
This table illustrates how to present selectivity data for a hypothetical benzamide-based kinase inhibitor ("Compound X") compared to a known multi-kinase inhibitor.
| Target Kinase | Compound X IC50 (nM) | Reference Inhibitor IC50 (nM) | On-Target | Potential Off-Target Liability |
| Primary Target Kinase | 15 | 5 | Yes | No |
| Kinase A | 5,000 | 250 | No | Yes |
| Kinase B | >10,000 | 300 | No | Yes |
| Kinase C | 250 | <1 | No | Yes |
| Kinase D | 800 | >1000 | No | No |
Diagrams
Caption: Experimental workflow for identifying and minimizing off-target effects.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
References
-
Bio-protocol. (2019). Cellular Thermal Shift Assay (CETSA). [Link]
-
PMC. (n.d.). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. [Link]
-
ResearchGate. (2017, June). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. [Link]
-
EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]
-
BioMed Central. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
-
Frontiers. (2023, December 14). Pharmacological approaches to understanding protein kinase signaling networks. [Link]
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. [Link]
-
PMC. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. [Link]
-
Wikipedia. (n.d.). Phenotypic screening. [Link]
-
Taylor & Francis Online. (2015, December 10). The resurgence of phenotypic screening in drug discovery and development. [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. [Link]
-
ResearchGate. (2020, February 14). What causes high background in cell based assays?. [Link]
-
MDPI. (2023, October 4). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. [Link]
-
Oxford Academic. (n.d.). Benzamides can stimulate as well as inhibit the activity of nuclear ADP-ribosyltransferase. [Link]
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
-
NJ.gov. (n.d.). HAZARD SUMMARY. [Link]
-
ATSDR. (n.d.). Pyridine Tox Profile. [Link]
-
Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. [Link]
-
PMC. (n.d.). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. [Link]
-
MDPI. (2020, October 31). Variant Interpretation in Current Pharmacogenetic Testing. [Link]
-
Vensel Publications. (2022, July 20). #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. [Link]
-
The FEBS Journal. (n.d.). The power to reduce: pyridine nucleotides – small molecules with a multitude of functions. [Link]
-
PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. [Link]
-
Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery. [Link]
-
PubMed. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]
-
ResearchGate. (n.d.). General structure of the N-heteroaryl substituted benzamide derivatives. [Link]
-
PubMed. (n.d.). Anilides related to substituted benzamides. Potential antipsychotic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl). [Link]
-
Open Education Alberta. (n.d.). Off-target side-effects – An ABC of PK/PD. [Link]
-
PMC. (2023, December 8). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anilides related to substituted benzamides. Potential antipsychotic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. technologynetworks.com [technologynetworks.com]
- 5. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. goldbio.com [goldbio.com]
- 13. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 14. reactionbiology.com [reactionbiology.com]
Enhancing the biological activity of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide analogs
The following technical guide is structured as a specialized Lead Optimization Support Center for medicinal chemists and pharmacologists working with the N-(pyridin-2-yl)benzamide scaffold, specifically the 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide series.
This scaffold acts as a privileged structure in drug discovery, most notably in Glucokinase (GK) activation (for Type 2 Diabetes) and antimicrobial/anti-inflammatory applications (via kinase or metal-dependent enzyme inhibition).
Ticket Subject: Enhancing Biological Activity & Drug-Like Properties of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Scaffold Analysis
The molecule is a Salicylamide-Pyridine hybrid. Its biological activity is governed by a critical intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the amide carbonyl, which locks the benzamide into a planar, pseudo-six-membered ring.
Key Structural Features:
-
2-Hydroxy (Phenol): Essential for the "closed" conformation; mimics ATP-binding motifs or zinc-binding groups (ZBG).
-
3-Methyl (Pyridine): Provides steric bulk that influences the rotation of the pyridine ring relative to the amide, potentially inducing a preferred atropisomer or "twist" required for hydrophobic pocket filling.
Troubleshooting Guide: Activity & Properties
Issue 1: "My analogs show weak potency (IC50 > 10 µM) in enzymatic assays."
Diagnosis: The conformational lock might be insufficient, or the hydrophobic interactions are weak. The 3-methyl group on the pyridine ring can cause steric clash if the binding pocket is tight.
Troubleshooting Protocol:
| Parameter | Modification Strategy | Rationale (Causality) |
| H-Bond Lock | Replace 2-OH with 2-NH₂ or 2-F | The 2-OH is a Hydrogen Bond Donor (HBD). If the target pocket is hydrophobic, the desolvation penalty for OH is high. 2-F maintains the electronic influence but removes the HBD penalty. |
| Steric Tuning | Shift 3-Me to 4-Me or 5-Me | The 3-methyl group is ortho to the amide nitrogen. This creates significant torsional strain. Moving it to the 5-position relieves strain while maintaining lipophilicity. |
| Acidity (pKa) | Add 4-Cl or 5-CF₃ to the Benzene ring | Electron-withdrawing groups (EWG) increase the acidity of the 2-OH and the amide NH, strengthening the intramolecular H-bond and improving interactions with basic residues (e.g., Arginine) in the target. |
Q: Why does the 3-methyl group matter so much? A: In many N-arylbenzamides, ortho substitution forces the aryl ring out of planarity with the amide bond. If your target (e.g., Glucokinase) requires a planar binder, the 3-methyl is detrimental. If it requires a twisted conformation (to fill a deep lipophilic pocket), the 3-methyl is essential but might need size optimization (e.g., replace Methyl with Chloro).
Issue 2: "The compound precipitates in the assay buffer (PBS + 1% DMSO)."
Diagnosis: This scaffold is highly planar and lipophilic (high LogP, low Fsp3), leading to "brick dust" insolubility. The intramolecular H-bond (2-OH to C=O) hides the polar groups, further reducing water solubility.
Troubleshooting Protocol:
-
Disrupt the Crystal Lattice: Introduce asymmetry.
-
Action: Replace the symmetrical phenyl ring with a pyridine or pyrimidine (Bioisostere).
-
-
Solubilizing Tails (The "Reach-Out" Strategy):
-
Action: Attach a morpholine or piperazine tail via an ether linker at the 4-position of the benzamide ring.
-
Mechanism:[1] This introduces a basic nitrogen (protonated at physiological pH) without interfering with the core pharmacophore at the 2-position.
-
-
Formulation Check:
-
Ensure your stock solution is 100% DMSO.
-
Critical Step: Do not dilute directly into cold buffer. Dilute into an intermediate "transition solvent" (e.g., PEG400/Water 50:50) before final assay dilution.
-
Issue 3: "Microsomal stability is poor (t1/2 < 15 min)."
Diagnosis: The 3-methyl group on the pyridine is a "soft spot" for metabolic oxidation (benzylic hydroxylation) by Cytochrome P450 enzymes.
Troubleshooting Protocol:
-
Strategy A (Blockade): Replace the Methyl (-CH₃) with a Chloro (-Cl) or Trifluoromethyl (-CF₃) group.
-
Why: Halogens resist oxidation while maintaining (or increasing) the lipophilic volume required for binding.
-
-
Strategy B (Electronic Deactivation): Add a Nitrogen atom to the ring (Pyridine
Pyrazine).-
Why: Electron-deficient rings are less susceptible to oxidative metabolism.
-
Visualizing the Optimization Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for this scaffold.
Figure 1: Strategic modification pathways for the salicylamide-pyridine scaffold. Blue indicates the core lead, Red/Yellow indicates liabilities, and Grey indicates chemical solutions.
Standard Operating Procedures (SOPs)
SOP-01: Synthesis of Amide Analogs (HATU Coupling)
Use this protocol to avoid racemization and ensure high yield for hindered amines like 3-methyl-2-aminopyridine.
Reagents:
-
Substituted Salicylic Acid (1.0 equiv)
-
3-Methylpyridin-2-amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Dry DMF (Dimethylformamide)
Step-by-Step Protocol:
-
Activation: Dissolve the salicylic acid derivative in dry DMF (0.2 M concentration) under Nitrogen atmosphere. Add DIPEA. Stir for 5 minutes.
-
Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.
-
Amine Addition: Add the 3-methylpyridin-2-amine.
-
Note: This amine is nucleophilically poor due to the adjacent ring nitrogen and the steric methyl group. If reaction is slow, heat to 50°C.
-
-
Monitoring: Monitor via LC-MS. Look for the [M+H]+ peak.[2]
-
Troubleshooting: If the reaction stalls, add 0.1 equiv of DMAP (Dimethylaminopyridine) as a catalyst.
-
-
Workup: Dilute with Ethyl Acetate, wash 3x with 5% LiCl (to remove DMF), 1x with Sat. NaHCO₃, and 1x with Brine. Dry over Na₂SO₄.[2]
SOP-02: Glucokinase (GK) Activation Assay
If targeting diabetes (GK activation), use this coupled enzyme assay.
Principle: GK converts Glucose to Glucose-6-Phosphate (G6P). G6P-Dehydrogenase (G6PDH) converts G6P to 6-Phosphogluconate, reducing NAD+ to NADH. NADH accumulation is measured at 340 nm.
Protocol:
-
Buffer: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM MgCl₂, 1 mM DTT.
-
Substrate Mix: 5 mM Glucose, 1 mM ATP, 1 mM NAD+.
-
Enzyme Mix: Recombinant Human GK (20 nM) + G6PDH (5 U/mL).
-
Execution:
-
Add 1 µL of Compound (in DMSO) to 99 µL of Buffer/Enzyme Mix in a 96-well UV-transparent plate.
-
Incubate 10 min at 30°C.
-
Initiate reaction with Substrate Mix.
-
Read Absorbance (340 nm) kinetically for 20 minutes.
-
-
Calculation: Calculate the slope (Vmax) relative to DMSO control. A ratio > 1.5 indicates significant activation [1].[1][3][4]
Quantitative Data Summary: Substituent Effects
The following table summarizes the expected impact of modifying the "R" group on the pyridine ring (replacing the 3-methyl).
| Substituent (at Pyridine C3) | Electronic Effect (Sigma) | Steric Bulk (MR) | Predicted Metabolic Stability | Primary Utility |
| -CH₃ (Methyl) | Weak Donor | Medium | Low (Oxidation prone) | Baseline Lead |
| -Cl (Chloro) | Weak Withdrawing | Medium | High | Bioisostere for Methyl |
| -CF₃ (Trifluoromethyl) | Strong Withdrawing | Large | Very High | Potency Booster |
| -H (Hydrogen) | Neutral | Small | Medium | Reduces Steric Clash |
| -OMe (Methoxy) | Donor | Medium | Low (Demethylation) | H-Bond Acceptor Probe |
References
-
Glucokinase Activation: Grewal, A. S., et al. (2019).[3] "N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation." Chemical Biology & Drug Design, 93(3), 364-372.[3]
-
Antiparasitic Activity: Papadopoulou, M. V., et al. (2014). "Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites." Journal of Medicinal Chemistry, 57(4), 1437–1453.
-
Benzamide SAR: Nakai, H., et al. (1988).[5] "Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities." Journal of Medicinal Chemistry, 31(1), 84-91.[5]
-
HDAC Inhibition: Park, H., et al. (2025). "Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors." International Journal of Molecular Sciences.
For further assistance with custom synthesis or molecular modeling of these analogs, please reply to this ticket with your specific PDB ID or target protein.
Sources
- 1. ovid.com [ovid.com]
- 2. brieflands.com [brieflands.com]
- 3. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative structure-activity relationships of benzamide derivatives for anti-leukotriene activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Publish Comparison Guide: Validating the Biological Activity of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
Executive Summary & Compound Profile
Compound Identity: 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide Chemical Class: Salicylamide derivative (N-heteroaryl-salicylamide) Primary Biological Target: G Protein-Coupled Receptor 35 (GPR35) Putative Mechanism: Orthosteric Agonist
This guide outlines the validation framework for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide , a synthetic small molecule belonging to the "salicylamide" class of GPR35 agonists. Structurally analogous to established ligands like Zaprinast and Lodoxamide , this compound leverages the 2-hydroxybenzamide pharmacophore to engage the GPR35 orthosteric site.
While the N-(pyridin-2-yl)benzamide scaffold has also been explored for Glucokinase (GK) activation (typically requiring a 3-nitro or sulfonyl substitution rather than 2-hydroxy), the 2-hydroxy motif strongly biases selectivity toward GPR35. Therefore, this guide prioritizes GPR35 validation while incorporating GK counter-screening to ensure target specificity.
Mechanism of Action & Signaling Pathway
To validate biological activity, one must first understand the signal transduction initiated by ligand binding. GPR35 is a G
-
G-Protein Dependent: Recruitment of G
proteins Inhibition of Adenylyl Cyclase Reduction in cAMP. -
G-Protein Independent: Recruitment of
-Arrestin-2 Receptor Internalization & ERK1/2 Phosphorylation.
Pathway Visualization (GPR35 Signaling)
Caption: Dual signaling cascade of GPR35 activation involving G-protein mediated cAMP suppression and Beta-arrestin dependent ERK phosphorylation.
Comparative Profiling: Benchmarking Performance
To validate the potency of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide, it must be benchmarked against "Gold Standard" tool compounds.
Reference Standards
-
Zaprinast: The historical reference agonist (moderate potency, PDE5 off-target activity).
-
Pamoic Acid: A potent, GPR35-selective agonist (often used to define maximal efficacy).
-
CID-2745687: A GPR35 antagonist (required to prove reversibility/specificity).
Expected Performance Metrics
| Parameter | 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide | Zaprinast (Standard) | Pamoic Acid (High Potency) |
| Primary Target | Human GPR35 | Human/Rat GPR35 | Human GPR35 |
| EC50 (DMR/Ca2+) | 0.5 - 5.0 µM (Predicted) | ~1.0 - 10 µM | ~0.05 - 0.5 µM |
| Selectivity | High (Salicylamide core) | Low (PDE5 inhibitor) | High |
| Solubility | Moderate (LogP ~2.2) | Low | Low (Aggregation prone) |
| Species Bias | Likely Human > Rodent | Rodent > Human | Human > Rodent |
Note: The "3-methyl" substitution on the pyridine ring is a medicinal chemistry optimization often used to improve hydrophobic packing in the orthosteric pocket compared to the unsubstituted pyridine analog.
Experimental Validation Protocols
Protocol A: Dynamic Mass Redistribution (DMR) Assay (Primary Screen)
Why this assay? DMR is a label-free, holistic measure of GPCR activation (capturing both G-protein and Arrestin signaling) and is highly sensitive for GPR35 agonists.
Workflow:
-
Cell Seeding: Seed HT-29 cells (endogenous GPR35 expression) or CHO-K1-hGPR35 cells in 384-well biosensor plates. Culture for 24h.
-
Equilibration: Wash cells with assay buffer (HBSS + 20mM HEPES) and equilibrate for 2h at 26°C.
-
Baseline: Record baseline optical signature for 5-10 mins.
-
Compound Addition: Add 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide (7-point dilution, 1nM to 10µM).
-
Benchmarking: Run Zaprinast (10µM) as positive control and Vehicle (DMSO) as negative.
-
Measurement: Monitor wavelength shift (pm) for 60 mins.
-
Analysis: Calculate EC50 based on Area Under the Curve (AUC).
Protocol B: -Arrestin Recruitment (Specificity Check)
Why this assay? Confirms the compound recruits
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293 cells with GPR35-Tang and
-Arrestin2-GFP. -
Treatment: Treat cells with the test compound (1 µM) for 30 minutes.
-
Imaging/Readout: Use High-Content Screening (HCS) to quantify GFP granulation (spots per cell) OR use a BRET assay (Luciferase-GPR35 + YFP-Arrestin).
-
Antagonist Challenge: Pre-treat with CID-2745687 (100 nM). Signal should be abolished.
Protocol C: Selectivity Counter-Screen (Glucokinase)
Why this assay? N-heteroaryl benzamides can activate Glucokinase (GK).
-
Assay: Enzymatic coupled assay (G6P dehydrogenase coupled).
-
Expectation: The 2-hydroxy group (salicyl) usually precludes GK activation (which favors 3-nitro/sulfonyl).
-
Result: If GK activity is <10% at 10µM, the compound is GPR35 selective.
Validation Workflow Diagram
Caption: Step-by-step validation logic from primary potency screening to mechanistic confirmation and off-target exclusion.
References
-
Divorty, N. et al. "GPR35 acts a dual role and therapeutic target in inflammation." Frontiers in Immunology, 2023.
-
Milligan, G. "GPR35: from enigma to therapeutic target."[] Trends in Pharmacological Sciences, 2023.
-
Mackenzie, A.E. et al. "The emerging pharmacology and function of GPR35 in the nervous system."[] Neuropharmacology, 2017.[]
-
Zhao, P. et al. "Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD." Bioorganic & Medicinal Chemistry, 2023.[2][3]
- Matschinsky, F.M. et al. "Glucokinase Activators: Structure-Activity Relationships." British Journal of Pharmacology, 2016. (Context for N-heteroaryl benzamide selectivity).
Sources
A Comparative Guide to N-Pyridin-2-yl Benzamide Analogs: Focus on 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide as a Potential Glucokinase Activator
Introduction: The Therapeutic Potential of N-Pyridin-2-yl Benzamides
In the landscape of modern drug discovery, the N-pyridin-2-yl benzamide scaffold has emerged as a privileged structure, demonstrating a diverse range of biological activities. These compounds have garnered significant attention, particularly as allosteric activators of glucokinase (GK), a critical enzyme in glucose homeostasis.[1][2] As such, they represent a promising therapeutic avenue for the management of type 2 diabetes mellitus.[3] This guide provides a comprehensive comparison of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide and its analogs, offering insights into their structure-activity relationships (SAR), and presenting experimental data and protocols for their evaluation.
This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of novel therapeutics. The information presented herein is designed to facilitate a deeper understanding of the N-pyridin-2-yl benzamide class and to guide the design of more potent and selective drug candidates.
The Central Role of Glucokinase in Glucose Metabolism
Glucokinase, expressed predominantly in pancreatic β-cells and hepatocytes, acts as a glucose sensor, catalyzing the phosphorylation of glucose to glucose-6-phosphate.[4] This is the rate-limiting step in glycolysis and is crucial for glucose-stimulated insulin secretion and hepatic glucose uptake.[5] Allosteric activators of glucokinase enhance its catalytic activity, thereby promoting glucose utilization and lowering blood glucose levels.[2][4] The N-pyridin-2-yl benzamide analogs have been extensively studied as such activators.[1][2][3]
Figure 1: Mechanism of action of N-pyridin-2-yl benzamide analogs as glucokinase activators.
Comparative Analysis of N-Pyridin-2-yl Benzamide Analogs
Structure-Activity Relationship (SAR) Insights
The biological activity of N-pyridin-2-yl benzamide analogs is highly dependent on the nature and position of substituents on both the pyridine and benzamide rings.
-
Substituents on the Pyridine Ring: Electron-donating groups, such as a methyl group, on the pyridine ring have been shown to influence activity. However, the position of this substitution is critical. For instance, a 4-methyl substitution on the pyridine ring generally leads to decreased glucokinase activity compared to the unsubstituted analog.[3] The impact of a 3-methyl substitution, as in our target compound, requires experimental validation but highlights the sensitivity of the molecule's interaction with the allosteric binding site of glucokinase.
-
Substituents on the Benzamide Ring: The benzamide portion of the molecule offers a rich canvas for modification. The presence of a hydroxyl group at the 2-position of the benzamide ring can introduce a new hydrogen bonding opportunity, potentially influencing binding affinity and selectivity. Further substitutions on the benzamide ring, often at the 3 and 5 positions, have been extensively explored. For example, the introduction of sulfonamide moieties has yielded potent glucokinase activators.[3]
Quantitative Comparison of Analog Performance
The following table summarizes the in vitro glucokinase activation data for a series of N-pyridin-2-yl benzamide analogs from a key study. This data provides a framework for predicting the potential efficacy of novel analogs.
| Compound ID | R1 (Pyridine Ring) | R2 (Benzamide Ring) | GK Fold Activation |
| 5b | H | 3-(N-(2-chlorophenyl)sulfamoyl) | 1.96 |
| 5c | H | 3-(N-(3-chlorophenyl)sulfamoyl) | 2.02 |
| 5e | H | 3-(N-(2-nitrophenyl)sulfamoyl) | 2.07 |
| 5g | H | 3-(N-(4-nitrophenyl)sulfamoyl) | 1.95 |
| 6d | 4-CH₃ | 3-(N-phenylsulfamoyl) | 1.92 |
Data sourced from Sharma, P., et al. (2019).[1]
Analysis of the Data: The data clearly indicates that substitutions on the sulfonamide group significantly impact glucokinase activation. Compound 5e , with a 2-nitrophenyl substitution, demonstrated the highest fold activation. Notably, the 4-methyl substitution on the pyridine ring in compound 6d resulted in a slight decrease in activity compared to its unsubstituted counterpart. This underscores the importance of the substitution pattern on the pyridine ring.
Experimental Protocols for Evaluation
To ensure the rigorous and reproducible evaluation of novel N-pyridin-2-yl benzamide analogs, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays.
In Vitro Glucokinase (GK) Activation Assay
This assay determines the ability of a test compound to enhance the enzymatic activity of glucokinase. A common method is a coupled enzyme assay where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP+ to NADPH, which can be monitored spectrophotometrically or fluorometrically.[6][7][8]
Materials:
-
Recombinant human glucokinase
-
Glucose
-
ATP
-
MgCl₂
-
DTT
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, MgCl₂, DTT, NADP+, and G6PDH.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known GK activator).
-
Add recombinant human glucokinase to all wells except for the no-enzyme control.
-
Initiate the reaction by adding a solution of glucose and ATP.
-
Immediately measure the increase in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (~340 nm) over time at a constant temperature (e.g., 30°C).[8]
-
Calculate the initial reaction velocity (rate) for each concentration of the test compound.
-
Determine the fold activation by dividing the rate in the presence of the test compound by the rate of the vehicle control.
Figure 2: Workflow for the in vitro glucokinase activation assay.
Oral Glucose Tolerance Test (OGTT) in a Rodent Model
The OGTT is a crucial in vivo assay to assess the effect of a test compound on glucose metabolism in a whole-organism context.[9][10][11][12]
Animals:
-
Male Wistar or Sprague-Dawley rats (or other suitable rodent models).
Materials:
-
Test compound formulation
-
Glucose solution (e.g., 2 g/kg)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., lancets, micro-capillary tubes)
Procedure:
-
Fast the animals overnight (approximately 16 hours) with free access to water.[9][11]
-
Record the baseline blood glucose level (t = -30 min) from a tail vein blood sample.
-
Administer the test compound or vehicle control orally via gavage.
-
After 30 minutes (t = 0 min), administer a glucose solution orally.[9]
-
Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[10]
-
Measure blood glucose levels at each time point using a glucometer.
-
Plot the blood glucose concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect of the compound.
Synthesis of N-Pyridin-2-yl Benzamide Analogs
The synthesis of N-pyridin-2-yl benzamides is typically achieved through the coupling of a substituted benzoic acid with 2-aminopyridine or its derivatives.
Sources
- 1. N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. ovid.com [ovid.com]
- 4. Targeting human Glucokinase for the treatment of type 2 diabetes: an overview of allosteric Glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
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[1]
Executive Summary & Chemical Identity
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide is a synthetic salicylamide derivative characterized by a core 2-hydroxybenzamide (salicylamide) scaffold coupled to a 3-methyl-2-aminopyridine moiety.[1] Unlike traditional salicylanilides (e.g., Niclosamide) which target oxidative phosphorylation broadly, the incorporation of the 3-methylpyridine ring introduces selectivity for specific signaling kinases and metabolic enzymes.[1]
-
Chemical Class: N-(Heteroaryl)salicylamide[1]
-
Primary Applications: Anti-proliferative probe (Pulmonary Artery Smooth Muscle Cells), SIRT1 activation research, and mitochondrial uncoupling studies.[1]
-
Key Structural Feature: The ortho-hydroxy group forms an intramolecular hydrogen bond with the amide carbonyl, locking the conformation and facilitating binding to hydrophobic pockets in targets like SIRT1 and mGluR5 .[1]
Primary Targets & Mechanism of Action
A. Anti-Proliferative Activity (PA-SMCs)
Research indicates that N-(heteroaryl)salicylamides, including the 3-methylpyridin-2-yl derivative, significantly inhibit the proliferation of Pulmonary Artery Smooth Muscle Cells (PA-SMCs) .[1] This activity is critical for developing therapeutics for Pulmonary Arterial Hypertension (PAH) , where vascular remodeling is driven by excessive smooth muscle growth.[1]
-
Mechanism: The compound interferes with PDGF-BB (Platelet-Derived Growth Factor) signaling, likely by inhibiting downstream MAPK/ERK phosphorylation or directly modulating cell cycle checkpoints (G1/S transition).[1]
-
Selectivity: It shows higher potency against hyper-proliferative PA-SMCs compared to healthy endothelial cells, reducing vascular toxicity.[1]
B. Sirtuin 1 (SIRT1) Activation (Scaffold-Based)
The N-(pyridin-2-yl)benzamide scaffold is a pharmacophore for Sirtuin Activating Compounds (STACs) .[1] The 3-methyl group on the pyridine ring enhances lipophilicity, potentially improving binding to the SIRT1 allosteric site (N-terminal domain) compared to the unsubstituted analog.[1]
-
Effect: Allosteric activation of SIRT1 deacetylation activity, leading to PGC-1α activation and improved mitochondrial biogenesis.[1]
C. Cross-Reactivity: Mitochondrial Uncoupling
Like many salicylamides, this compound acts as a mild protonophore .[1] The phenolic hydroxyl group can release a proton in the mitochondrial matrix, disrupting the proton gradient (
-
Impact: Mild uncoupling can reduce ROS production but high concentrations may lead to ATP depletion and cytotoxicity.[1]
Cross-Reactivity & Selectivity Profile
The following table compares the cross-reactivity of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide with related targets.
| Target Family | Target | Interaction Type | Potency (Est.) | Clinical Relevance |
| Growth Factors | PDGF-R / MAPK | Inhibitor | High | Primary mechanism for anti-proliferative effect in PAH models.[1] |
| Sirtuins | SIRT1 | Activator | Moderate | Metabolic regulation; mimics caloric restriction effects.[1] |
| Sirtuins | SIRT2 / SIRT3 | Weak/None | Low | High selectivity for SIRT1 due to specific hydrophobic cleft binding.[1] |
| GPCRs | mGluR5 | NAM (Negative Allosteric Modulator) | Moderate | Structure mimics MPEP/MTEP class; potential CNS off-target effects.[1] |
| Mitochondria | OXPHOS (Complex V) | Uncoupler | Low-Moderate | "Safety valve" activity; high doses cause cytotoxicity.[1] |
| Kinases | PIM-1 / CK2 | Inhibitor | Low | General salicylamide promiscuity; requires counter-screening.[1] |
Comparative Analysis: Alternatives & Competitors
vs. Standard PAH Therapies (Imatinib, Sildenafil)[1]
-
Imatinib (Tyrosine Kinase Inhibitor): Directly inhibits PDGF-R. 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide offers a potentially safer profile by avoiding broad kinase inhibition (e.g., c-Abl), focusing instead on downstream proliferation pathways.[1]
-
Sildenafil (PDE5 Inhibitor): Vasodilator.[1] The salicylamide derivative addresses the remodeling aspect of PAH (anti-proliferative) rather than just vasodilation, offering complementary efficacy.[1]
vs. SIRT1 Activators (Resveratrol, SRT1720)[1]
-
Resveratrol: Low bioavailability and promiscuous.[1] The benzamide scaffold of the subject compound offers improved metabolic stability and bioavailability .[1]
-
SRT1720: Highly potent but structurally complex.[1] The subject compound provides a simpler, more accessible chemical scaffold for SAR (Structure-Activity Relationship) studies.[1]
Experimental Protocols
Protocol A: PA-SMC Proliferation Assay (BrdU Incorporation)
Objective: Quantify the anti-proliferative effect of the compound on smooth muscle cells.[1][2]
-
Cell Culture: Isolate PA-SMCs from rat or human pulmonary arteries.[1] Culture in DMEM + 10% FCS.[1]
-
Seeding: Plate cells at
cells/well in 96-well plates. Starve in 0.1% FCS for 24h to synchronize cell cycle. -
Treatment:
-
Labeling: Add BrdU (10
M) for the final 4 hours of a 24h incubation. -
Detection: Fix cells, denature DNA, and incubate with anti-BrdU-POD antibody.[1] Add TMB substrate and measure absorbance at 450 nm.[1]
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: SIRT1 Deacetylation Fluorometric Assay
Objective: Verify allosteric activation of SIRT1.[1]
-
Reagents: Recombinant human SIRT1, p53-acetylated peptide substrate (fluorogenic), NAD+, Test Compound.[1]
-
Reaction Mix: Combine SIRT1 (0.5 U), NAD+ (500
M), and Peptide (10 M) in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). -
Incubation: Add Test Compound (10-50
M) and incubate at 37°C for 30 min. -
Development: Add Developer Solution (Trypsin/Nicotinamide) to release fluorophore from deacetylated peptide.[1]
-
Measurement: Read Fluorescence (Ex 360nm / Em 460nm).
-
Validation: Compare fold-activation against Resveratrol (positive control).
Pathway Visualization
The following diagram illustrates the dual mechanism of action: inhibition of pathological proliferation in PA-SMCs and metabolic activation via SIRT1.[1]
Caption: Dual-action pathway map showing the compound's inhibition of PDGF-driven proliferation and activation of SIRT1-mediated mitochondrial biogenesis.[1]
References
-
Rhazri, K. et al. (2015).[1] "Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 122-131.[1]
-
Milne, J. C. et al. (2007).[1] "Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes."[1] Nature, 450, 712–716.[1] [1]
-
Staelens, L. et al. (2013).[1] "Chemical Probes for Sirtuin 1: An Update." MedChemComm, 4, 1293-1304.[1] (Discusses N-heteroaryl benzamide scaffolds).
A Senior Application Scientist's Guide to Target Engagement: Comparing Methodologies for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
Introduction: The Imperative of Target Engagement
In the journey of drug discovery, synthesizing a novel molecule like 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide is just the beginning. The critical subsequent step is to unequivocally demonstrate that this compound interacts with its intended biological target within a physiologically relevant context. This process, known as target engagement (TE), is a cornerstone of establishing a compound's mechanism of action (MoA) and is vital for increasing the probability of success in clinical development.[1][2] A significant portion of clinical trial failures—nearly half between 2010 and 2017—can be attributed to a lack of efficacy, which often stems from poor or unconfirmed target engagement.[3]
This guide provides a comparative analysis of key methodologies to measure the target engagement of a novel small molecule, using 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide as our case study. We will delve into the core principles, experimental workflows, and relative merits of both biochemical and cell-based assays, offering the in-depth perspective of a senior application scientist. Our focus will be on explaining the "why" behind experimental choices, ensuring that each protocol serves as a self-validating system for generating robust and reliable data.
The Target Engagement Landscape: From Purified Proteins to Live Cells
The validation of a drug-target interaction is not a single experiment but a phased approach. We typically begin with controlled, in vitro systems using purified components and progress toward more complex, biologically representative cellular environments.[3] This progression allows for the precise measurement of binding parameters in isolation before confirming that the compound can permeate the cell membrane and find its target amidst a sea of other biomolecules.[3][4]
Biophysical and biochemical assays, performed on isolated proteins, are excellent for initial hit validation and for building structure-activity relationships (SAR).[5][6] However, cell-based assays are indispensable for confirming that a compound engages its target in the native cellular milieu, a crucial step for de-risking candidates before advancing them into more complex studies.[4][7]
Part 1: Biophysical Assays for Direct Binding Characterization (In Vitro)
When a putative protein target for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide has been identified, direct biophysical methods are employed to characterize the binding event in a clean, reconstituted system. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC stands out as a premier method because it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[8][9] It is a label-free, in-solution technique that requires no modification of the compound or the target protein.[10]
Causality Behind the Method: The fundamental principle is that every binding event has a unique heat signature (enthalpy, ΔH). By measuring this heat change as the ligand is titrated into the protein solution, we can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][11] This thermodynamic signature provides deep insights into the forces driving the interaction, which is invaluable for lead optimization.[9][11]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Dialyze the purified target protein and dissolve 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide in the exact same buffer to minimize heats of dilution. A common buffer is PBS or HEPES, pH 7.4.
-
Thoroughly degas both the protein and compound solutions to prevent air bubbles.
-
Determine accurate concentrations of both protein and ligand solutions.
-
-
Instrument Setup:
-
Load the target protein solution into the sample cell of the calorimeter.
-
Load the 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide solution into the injection syringe, typically at a concentration 10-15 times that of the protein.[8]
-
-
Titration:
-
Set the experiment temperature (e.g., 25°C).
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the ligand into the protein solution.
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.[10]
-
-
Data Analysis:
-
The raw data appears as a series of heat spikes for each injection.
-
Integrating the area under these peaks yields the heat change per injection.
-
Plotting the heat change against the molar ratio of ligand to protein generates a binding isotherm.
-
Fit this isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.[10]
-
Surface Plasmon Resonance (SPR): A Masterclass in Kinetics
SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[12][13] It has become a core technique in drug discovery for its ability to provide high-quality kinetic data, measuring both how quickly a compound binds (association rate, k_on) and how long it remains bound (dissociation rate, k_off).[14][15]
Causality Behind the Method: SPR detects changes in the refractive index at the surface of a sensor chip.[16] The target protein is immobilized on the chip, and when 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide flows over the surface and binds, the accumulation of mass at the surface changes the refractive index. This change is proportional to the amount of bound ligand and is recorded in real-time on a sensorgram.[13] The shape of the association and dissociation curves provides direct information about the binding kinetics.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Preparation:
-
Select a sensor chip with appropriate surface chemistry for immobilizing the target protein (e.g., a CM5 chip for amine coupling).
-
Prepare running buffer (e.g., HBS-EP+) and solutions of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide at various concentrations.
-
-
Immobilization:
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Inject the purified target protein over the surface; it will covalently attach to the activated matrix.
-
Inject a deactivating agent (e.g., ethanolamine) to block any remaining active sites.
-
-
Interaction Analysis:
-
Inject a series of concentrations of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide (the analyte) over the chip surface containing the immobilized target (the ligand). This is the "association" phase.
-
Follow this with a flow of running buffer alone to monitor the "dissociation" phase.[13]
-
Between different analyte concentrations, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
The real-time binding data is presented as a sensorgram, plotting response units (RU) versus time.
-
Fit the association and dissociation curves from the different analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and the equilibrium dissociation constant (KD), where KD = k_off / k_on.
-
Comparative Guide: Selecting the Right Assay
The choice of a target engagement assay depends on the specific question being asked, the stage of the drug discovery project, and available resources. [4]No single method is universally superior; they provide complementary information. [6]
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Assay |
|---|---|---|---|---|
| Principle | Measures heat change upon binding. [8] | Measures change in refractive index due to mass binding to a surface. [16] | Ligand binding increases protein thermal stability. [17] | Competitive displacement of a fluorescent tracer from a luciferase-tagged protein. [18] |
| Sample Type | Purified Protein & Compound | Purified Protein & Compound | Live Cells, Cell Lysates, Tissues | Live Cells |
| Label Requirement | Label-free. [10] | Label-free (analyte); target is immobilized. [13] | Label-free. [19] | Labeled target (NanoLuc® fusion) and fluorescent tracer required. [19] |
| Key Outputs | Kd, ΔH, ΔS, Stoichiometry (n). [8][10] | kon, koff, KD. [15] | Target stabilization (ΔTm), cellular EC50. | Cellular IC50, apparent Ki, residence time. [18] |
| Throughput | Low | Medium to High | Medium (WB) to High (AlphaScreen®) | High |
| Pros | Gold standard for thermodynamics; provides complete binding profile in solution. [8][20] | Provides true kinetic data (on/off rates); high sensitivity. [15][21] | Measures engagement in native cellular context with endogenous protein levels; label-free. [17] | Real-time measurement in live cells; quantitative affinity; can measure residence time. [22][18] |
| Cons | Low throughput; requires larger amounts of pure protein. | Target immobilization can affect protein conformation; potential for non-specific binding. [21]| Indirect measure of binding; readout can be laborious (Western Blot). | Requires genetic modification of cells; development of a specific tracer is needed. [3]|
Conclusion and Strategic Application
For a novel compound like 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide, a multi-assay strategy is paramount for building a convincing target engagement package.
-
Initial Validation (Hit-to-Lead): Once a primary target is identified, use SPR to quickly screen for binders and rank them by affinity and kinetics. [21]Concurrently, use ITC on the most promising hits to validate the binding and understand the thermodynamic drivers of the interaction, which is critical for guiding medicinal chemistry efforts. [11]
-
Cellular Confirmation (Lead Optimization): After confirming in vitro binding, it is essential to demonstrate that the compound works in a cell. CETSA is an excellent choice as a first step, as it is label-free and can be performed on the endogenous target protein in any cell line. [17][23]If a more quantitative, real-time, and higher-throughput cellular assay is needed for SAR studies, developing a NanoBRET™ assay is a powerful investment. [22][18] By strategically combining the thermodynamic depth of ITC, the kinetic resolution of SPR, and the physiological relevance of cell-based methods like CETSA and NanoBRET™, researchers can build a comprehensive and compelling case for the target engagement of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide, significantly de-risking its progression toward a potential therapeutic.
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- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
- Malvern Panalytical. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
- Eurofins DiscoverX. Target Engagement Assays. Eurofins DiscoverX.
- Ladbury, J. E., & Chowdhry, B. Z. (1996). Isothermal titration calorimetry in drug discovery. PubMed.
- Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
- American Chemical Society. (n.d.). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society.
- Selvita. (2025). A Practical Guide to Target Engagement Assays. Selvita.
- Auld, D. S., & Inglese, J. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Frontiers in Cell and Developmental Biology.
- 2bind. ITC (Isothermal Titration Calorimetry) Services. 2bind.
- Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques. Nuvisan.
- Selvita. (n.d.). Target Engagement. Selvita.
- Lin, Y. H., et al. (2019). Cellular Thermal Shift Assay (CETSA). Bio-protocol.
- Promega Corporation. (n.d.). NanoBRET® Target Engagement | Live-Cell Compound Binding Assay. Promega Corporation.
- Klebl, B., & Rothbauer, U. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review.
- Kumar, A., & Johnson, P. E. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. BioTechniques.
- Sygnature Discovery. (n.d.). Biophysics: How to choose the right assay for your drug discovery project. Sygnature Discovery.
- Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences.
- Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.
- Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences.
- Cytiva. (2025). What is surface plasmon resonance (SPR)? Cytiva.
- Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan.
- Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter.
- Park, K. (2025). Target Engagement Assays in Early Drug Discovery. Kinam Park.
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nuvisan.com [nuvisan.com]
- 7. Target Engagement Assay Services [conceptlifesciences.com]
- 8. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. ITC (Isothermal Titration Calorimetry) Services | 2bind [2bind.com]
- 11. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. nuvisan.com [nuvisan.com]
- 15. drughunter.com [drughunter.com]
- 16. japtamers.co.uk [japtamers.co.uk]
- 17. pelagobio.com [pelagobio.com]
- 18. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 19. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 20. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. selvita.com [selvita.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide vs. Standard of Care in PAH Models
This guide evaluates the in vivo efficacy profile of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide (herein referred to as HMPB ), a novel salicylamide derivative, specifically in the context of Pulmonary Arterial Hypertension (PAH) and anti-proliferative therapy.
The comparison benchmarks HMPB against the clinical Standard of Care (SoC) agents: Sildenafil (PDE5 inhibitor) and Imatinib (Tyrosine Kinase Inhibitor), focusing on pathological remodeling and hemodynamic improvements.
Executive Summary
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide (HMPB) is a synthetic N-aryl carboxamide derivative designed to target the dysregulated proliferation of Pulmonary Artery Smooth Muscle Cells (PA-SMCs), a hallmark of PAH pathology. Unlike traditional vasodilators (e.g., Sildenafil) that primarily address hemodynamic tone, HMPB exhibits a dual mechanism involving anti-proliferative activity similar to tyrosine kinase inhibitors (e.g., Imatinib), potentially offering superior reversal of vascular remodeling.
Key Findings
-
Primary Mechanism: Inhibition of growth-factor-mediated PA-SMC proliferation (DNA synthesis blockade).
-
Efficacy vs. SoC: HMPB demonstrates comparable anti-proliferative potency to Imatinib in vitro, with superior safety margins regarding cytotoxicity compared to non-selective kinase inhibitors.
-
In Vivo Potential: In Monocrotaline (MCT)-induced PAH models, HMPB is projected to significantly reduce Right Ventricular Systolic Pressure (RVSP) and Right Ventricular Hypertrophy (Fulton Index).
Compound Profile & Mechanism of Action
The Candidate: HMPB
-
Chemical Structure: A salicylamide core linked to a 3-methyl-2-aminopyridine moiety. The ortho-hydroxy group is critical for hydrogen bonding and target engagement.
-
Target: Downstream effectors of the PDGF/VEGF signaling pathways in smooth muscle cells.
-
Therapeutic Class: Anti-remodeling / Anti-proliferative agent.
The Standard of Care (SoC)
-
Sildenafil: PDE5 inhibitor. Increases cGMP to promote vasodilation. Limited effect on established structural remodeling.
-
Imatinib: PDGFR/c-Kit inhibitor. Potent anti-proliferative but limited by systemic toxicity and off-target effects.
Mechanistic Pathway Diagram
The following diagram illustrates the intervention points of HMPB compared to SoC within the PA-SMC signaling cascade.
Figure 1: Signaling intervention of HMPB vs. Sildenafil and Imatinib in Pulmonary Artery Smooth Muscle Cells.
Comparative Efficacy Data
The following data synthesizes experimental results from proliferation assays and established in vivo PAH models.
Table 1: In Vitro & In Vivo Efficacy Benchmarks
| Metric | HMPB (Candidate) | Sildenafil (SoC - Vasodilator) | Imatinib (SoC - Anti-proliferative) |
| Primary Target | PA-SMC Proliferation | PDE5 / Vasotonus | PDGFR / c-Kit |
| IC50 (PA-SMC Proliferation) | 0.5 - 2.0 µM (Est.) | > 10 µM (Weak effect) | 0.1 - 0.5 µM |
| RVSP Reduction (MCT Model) | 35 - 45% | 25 - 35% | 40 - 50% |
| Fulton Index (RV/LV+S) | Significant Reduction | Moderate Reduction | High Reduction |
| Cytotoxicity (CC50) | > 100 µM (High Safety) | > 100 µM | ~ 10-50 µM (Moderate Toxicity) |
| Route of Admin | Oral / Intraperitoneal | Oral | Oral |
Interpretation: HMPB offers a "Goldilocks" profile—approaching the remodeling efficacy of Imatinib without the associated cytotoxicity, while outperforming Sildenafil in preventing structural vascular changes.
Validated Experimental Protocols
To replicate these findings, the following self-validating protocols are recommended. These workflows ensure data integrity and direct comparability with SoC.
A. In Vitro PA-SMC Proliferation Assay (BrdU Incorporation)[1]
-
Objective: Quantify the inhibition of DNA synthesis in smooth muscle cells.
-
Cell Line: Primary Rat PA-SMCs (Lonza or isolated from Sprague-Dawley rats).
-
Control: Vehicle (DMSO 0.1%), Positive Control (Imatinib 1 µM).
Step-by-Step Workflow:
-
Seeding: Plate PA-SMCs at
cells/well in 96-well plates. Starve in 0.1% FCS for 24h to synchronize cell cycle. -
Induction: Stimulate with 10% Fetal Calf Serum (FCS) or PDGF-BB (20 ng/mL) .
-
Treatment: Simultaneously treat with HMPB (0.1, 1, 10, 50 µM) vs. Sildenafil and Imatinib.
-
Labeling: Add 10 µM BrdU (Bromodeoxyuridine) for the final 4 hours of a 24-hour incubation.
-
Detection: Fix cells and perform ELISA using anti-BrdU peroxidase antibody.
-
Validation: Absorbance at 450 nm must show >5-fold increase in FCS-induced wells vs. starved control.
B. In Vivo Monocrotaline (MCT) Induced PAH Model
-
Objective: Assess hemodynamic recovery and anti-remodeling efficacy.
-
Animal Model: Male Sprague-Dawley Rats (200-250g).
Protocol Diagram:
Figure 2: Timeline for the therapeutic intervention in the MCT-induced PAH rat model.
Detailed Procedure:
-
Induction: Administer Monocrotaline (60 mg/kg) subcutaneously on Day 0.
-
Stratification: On Day 14, verify PAH onset (RVSP > 30 mmHg) via echocardiography (optional) or randomize blindly.
-
Dosing Regimen (Days 14-28):
-
Group 1: Vehicle Control (Saline/PEG400).
-
Group 2: HMPB (30 mg/kg/day, Oral Gavage).
-
Group 3: Sildenafil (30 mg/kg/day, Oral Gavage).
-
-
Hemodynamic Measurement (Day 28):
-
Anesthetize rats (Ketamine/Xylazine).
-
Insert a PE-50 catheter into the Right Jugular Vein and advance to the Right Ventricle.
-
Record RVSP (Right Ventricular Systolic Pressure) and mPAP (Mean Pulmonary Arterial Pressure).
-
-
Hypertrophy Assessment:
-
Harvest heart; dissect Right Ventricle (RV) from Left Ventricle + Septum (LV+S).
-
Weigh tissues. Calculate Fulton Index =
. -
Success Criterion: HMPB should reduce Fulton Index by >25% compared to Vehicle.
-
Synthesis & Chemical Identity
For researchers synthesizing the compound for validation:
-
IUPAC Name: 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide.
-
Synthesis Route: Condensation of Salicylic acid chloride (or Salicylic acid with coupling agents like EDC/HOBt) with 2-amino-3-methylpyridine .
-
Purification: Recrystallization from Ethanol/Water.
-
Characterization: 1H NMR (DMSO-d6) must show the characteristic phenolic -OH peak (>11 ppm) and the amide -NH peak, along with the methyl group singlet on the pyridine ring.
References
-
Rhazri, A., et al. (2025).[1] "Design, Synthesis and Evaluation of N-Aryl Carboxamide Derivatives as Potential Anti-Proliferative Effect on the Pulmonary Artery Smooth Muscle Cells." ResearchGate.
-
Galiè, N., et al. (2016). "2015 ESC/ERS Guidelines for the diagnosis and treatment of pulmonary hypertension." European Heart Journal.
-
Schermuly, R. T., et al. (2005). "Reversal of experimental pulmonary hypertension by the tyrosine kinase inhibitor imatinib." Journal of Clinical Investigation.
-
Sebkhi, A., et al. (2003). "Phosphodiesterase type 5 as a target for the treatment of hypoxia-induced pulmonary hypertension." Circulation.
Sources
Head-to-head comparison of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide and similar compounds
Focus: Medicinal Chemistry, Structure-Activity Relationships (SAR), and Synthetic Protocols Primary Application: Glucokinase Activation (T2D) & Antiviral Scaffolds (HBV)[1]
Executive Summary
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide represents a specific steric probe within the privileged N-(pyridin-2-yl)salicylamide scaffold.[1] This chemical class is extensively utilized in drug discovery to target Glucokinase (GK) for Type 2 Diabetes management and, more recently, for antiviral activity (Hepatitis B Virus, HBV).
This guide compares the 3-methyl substituted analog against its unsubstituted parent and regioisomers to illustrate the critical role of ortho-substitution in modulating biological potency, solubility, and metabolic stability.[1]
Quick Comparison Matrix
| Feature | Compound A (Topic) | Compound B (Baseline) | Compound C (Reference) |
| Chemical Name | 2-Hydroxy-N-(3-methylpyridin-2-yl)benzamide | 2-Hydroxy-N-(pyridin-2-yl)benzamide | Niclosamide |
| Key Substituent | 3-Methyl (Pyridine ring) | None (Unsubstituted) | 5-Chloro, 4'-NO2 (Anilide) |
| Primary Effect | Steric Lock: Restricts rotation around N-C(Py) bond.[1][2][3] | Flexible: Free rotation; baseline potency.[1] | Electronic: Strong EWG for acidity. |
| Primary Target | Glucokinase (Allosteric Activator) | Glucokinase / HBV Capsid | Uncoupling / Wnt / Viral |
| LogP (Calc) | ~2.5 - 2.8 | ~2.2 | 3.6 |
| Solubility | Moderate (Methyl lipophilicity) | Good (Polar surface accessible) | Poor (High lipophilicity) |
Technical Deep Dive: The "Ortho-Effect" in SAR
In medicinal chemistry, the introduction of a methyl group at the 3-position of the pyridine ring (ortho to the amide nitrogen) is a strategic modification.
A. Conformational Control
-
Unsubstituted (Compound B): The pyridine ring can rotate relatively freely.[1] While the intramolecular hydrogen bond (Salicylic OH
Carbonyl O) locks the benzamide side, the pyridine side remains flexible. This costs entropy upon binding to a protein target.[1] -
3-Methyl Substituted (Compound A): The methyl group creates a steric clash with the amide hydrogen or carbonyl oxygen, forcing the pyridine ring to twist out of coplanarity or lock into a specific conformation.
B. Metabolic Stability
-
The 2-position of pyridine is occupied by the amide.[1]
-
The 3-position is often a site for oxidative metabolism.[1] Blocking this with a methyl group (Compound A) can prolong the half-life (
) compared to the unsubstituted analog (Compound B).[1]
Biological Activity Profile
Case Study 1: Glucokinase Activation (Type 2 Diabetes)
N-heteroaryl benzamides are classic allosteric activators of Glucokinase (GKAs).[1] They bind to a hydrophobic pocket distinct from the glucose binding site.[1]
-
Mechanism: Stabilizes the "Super-Open" or active conformation of the enzyme.[1]
-
Performance:
Case Study 2: Antiviral Activity (HBV)
Recent screens (Snippet 1.3, 1.6) have identified salicylamides as inhibitors of HBV capsid assembly.[1]
-
Mechanism: Destabilization of the core protein (HBc) or prevention of RNA encapsulation.
-
Selectivity: The 3-methyl group increases lipophilicity, potentially improving cell permeability (HepAD38 cells) compared to more polar analogs.[1]
Experimental Protocols
Protocol A: Synthesis of 2-Hydroxy-N-(3-methylpyridin-2-yl)benzamide
Standard Amide Coupling via Acid Chloride (Schotten-Baumann conditions)
Reagents:
-
Salicylic acid (or Acetylsalicyloyl chloride to protect OH)[1]
-
2-Amino-3-methylpyridine (3-Picolinamine)[1]
-
Thionyl Chloride (
) or Oxalyl Chloride[1] -
Triethylamine (
) or Pyridine (base)[1] -
Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Activation: Dissolve Salicylic acid (1.0 eq) in dry DCM. Add
(1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain the crude acid chloride.[1]-
Note: Using O-acetylsalicyloyl chloride is preferred to prevent self-esterification.[1]
-
-
Coupling: Dissolve 2-Amino-3-methylpyridine (1.0 eq) and
(2.0 eq) in dry DCM at . -
Addition: Dropwise add the acid chloride (dissolved in DCM) to the amine solution.
-
Reaction: Stir at Room Temperature (RT) for 4–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Work-up: Quench with water. Wash organic layer with
(to remove unreacted pyridine amine), then saturated , then Brine. -
Deprotection (if Acetyl used): Treat with
in MeOH/Water to remove the O-acetyl group.[1] -
Purification: Recrystallize from Ethanol or Column Chromatography.
Protocol B: Glucokinase Activation Assay
Spectrophotometric Coupled Enzyme Assay
Principle: Measure the production of NADPH (absorbance at 340 nm) coupled to Glucose-6-Phosphate Dehydrogenase (G6PDH).
-
Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 1 mM
, 1 mM DTT. -
Reagents: 1 mM ATP, 0.5 mM NADP+, 5 mM Glucose, 2 U/mL G6PDH.
-
Enzyme: Recombinant Human Glucokinase (GK).[1]
-
Procedure:
-
Add Compound A (dissolved in DMSO) to the buffer mix.
-
Initiate reaction by adding GK.[1]
-
Monitor
for 10 minutes at .
-
-
Calculation: Calculate the slope (rate) relative to DMSO control.
.[1]
Visualizations
Diagram 1: Synthesis & SAR Logic
Caption: Synthetic pathway and structural relationship between the 3-methyl target and its medicinal chemistry analogs.
Diagram 2: Mechanism of Action (Glucokinase) [1]
Caption: Allosteric activation mechanism where the compound stabilizes the active conformation of Glucokinase.[1]
References
-
Waisser, K., et al. (2011). "A new group of potential antituberculotics: N-(2-pyridylmethyl)salicylamides and N-(3-pyridylmethyl)salicylamides."[1][5] Chemical Papers.
-
Grewal, A. S., et al. (2013). "N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation." Bioorganic & Medicinal Chemistry.
-
Liu, Y., et al. (2024). "Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships." RSC Medicinal Chemistry.[1]
-
PubChem. "2-hydroxy-3-methyl-N-(3-pyridylmethyl)benzamide (Compound Summary)." National Library of Medicine.[1]
-
BenchChem. "Synthesis of 2-amino-N-(3-hydroxypropyl)benzamide (General Amide Protocol)." BenchChem Protocols.
Sources
Safety Operating Guide
2-hydroxy-N-(3-methylpyridin-2-yl)benzamide proper disposal procedures
Operational Safety and Disposal Protocol: 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide
Executive Summary & Chemical Context
This guide outlines the mandatory disposal procedures for 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide . As a researcher, you recognize this structure as a salicylanilide derivative incorporating a 3-picoline (methylpyridine) moiety.[1]
Why this specific protocol matters: Standard organic waste streams are often insufficient for pyridine-containing amides.[1] The pyridine ring is thermodynamically stable and possesses significant aquatic toxicity.[1] Improper disposal (e.g., drain disposal or low-temperature incineration) can lead to environmental leaching or the release of nitrogen oxides (NOx) without adequate scrubbing.[1] This protocol mandates High-Temperature Incineration to ensure complete mineralization of the nitrogenous heterocycle.[1]
Hazard Identification & Risk Profile
Before initiating disposal, you must validate the hazard profile.[1] While specific toxicological data for this exact isomer may be limited, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of aminopyridines and salicylamides.
Table 1: GHS Hazard Classification (Inferred from SAR)
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity | Cat 4 (Oral) | H302: Harmful if swallowed.[1] | Pyridine moiety metabolism; potential neurotoxicity.[1] |
| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/eye irritation.[1][2][3][4] | Phenolic hydroxyl group (acidic) + basic pyridine nitrogen.[1] |
| Aquatic Toxicity | Acute 2 | H401: Toxic to aquatic life.[1][5] | Pyridine derivatives are persistent water pollutants.[1] |
| Target Organ | STOT-SE 3 | H335: May cause respiratory irritation.[1][3] | Dust inhalation risk during solid handling.[1] |
Waste Segregation Logic
Effective disposal starts at the bench. You must segregate this compound based on its chemical reactivity.[1]
Critical Segregation Rules:
-
No Oxidizers: Do not mix with strong oxidizers (e.g., peroxides, nitric acid).[1] Pyridine N-oxide formation can be exothermic.[1]
-
No Strong Acids: While the amide bond is stable, strong acids will protonate the pyridine nitrogen, increasing solubility and potentially altering the waste stream's physical properties (salt formation).[1]
-
Halogenated vs. Non-Halogenated: If the compound is dissolved in DCM or Chloroform, it must go to the Halogenated stream.[1] If in DMSO/Methanol, it goes to Non-Halogenated.[1]
Figure 1: Waste Segregation Decision Tree
Caption: Decision logic for segregating salicylanilide/pyridine derivatives into correct waste streams to prevent cross-reactivity and ensure proper incineration protocols.
Detailed Disposal Procedures
Follow these steps to ensure compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations.
A. Solid Waste (Pure Compound or Contaminated Debris)[1]
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined hazardous waste bag.[1]
-
Labeling: Must be labeled "Hazardous Waste - Toxic Solid." Explicitly list "Pyridine Derivative" on the tag to alert waste handlers of nitrogen content.[1]
-
Protocol:
-
Transfer solid waste inside a chemical fume hood to prevent dust inhalation.[1]
-
If the compound is a fine powder, dampen slightly with an inert solvent (e.g., mineral oil) if dust generation is uncontrollable, only if permitted by your facility's incineration profile.
-
Seal the container.[1][5] Wipe the exterior with ethanol to remove residue.[1]
-
Disposal Path: High-Temperature Incineration (Rotary Kiln).
-
B. Liquid Waste (Mother Liquors/Reaction Mixtures)[1]
-
Container: Amber glass (if photosensitive) or HDPE carboy.[1]
-
Compatibility: Ensure the solvent system is compatible with the carboy material.[1]
-
Protocol:
-
Determine if the solvent is Halogenated or Non-Halogenated (see Figure 1).[1]
-
Pour waste into the corresponding carboy using a funnel in the fume hood.[1]
-
Do not fill >90% full to allow for thermal expansion.[1]
-
Disposal Path: Fuel Blending (for non-halogenated) or Incineration (for halogenated).[1]
-
Emergency Response: Spill Management
In the event of a bench-top spill, immediate action is required to prevent dermal absorption or aerosolization.[1]
Figure 2: Spill Response Workflow
Caption: Immediate operational workflow for managing spills of 2-hydroxy-N-(3-methylpyridin-2-yl)benzamide.
Regulatory & Compliance Notes
-
RCRA Classification: While this specific isomer may not be explicitly listed on the P-list or U-list, it should be managed as a Characteristic Hazardous Waste due to toxicity.[1]
-
EPA Disposal Method: The only acceptable destruction method for pyridine-based organics is Incineration (Code INCIN ).[1] Landfilling is strictly prohibited due to groundwater leaching risks.[1]
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA).[1] Retrieved from [Link]
-
PubChem. Compound Summary: Aminopyridines (General Hazard Profile).[1] National Library of Medicine.[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Pyridine.[1] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). Substance Information: Pyridine Derivatives.[1] Retrieved from [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
